(1R,3S)-(+)-Camphoric acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1 |
InChI Key |
LSPHULWDVZXLIL-TYICEKJOSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
(1R,3S)-(+)-Camphoric Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of (1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, and explores its role in various chemical syntheses and biological signaling pathways. Detailed experimental protocols for the synthesis of chiral polymers and metal-organic frameworks (MOFs) are provided, alongside a visualization of its signaling pathway in osteoblast differentiation.
Introduction
This compound is a versatile chiral building block utilized in a range of applications, from asymmetric synthesis to the development of advanced materials.[1] Its rigid bicyclic structure and the presence of two carboxylic acid functional groups make it an ideal candidate for the construction of complex molecular architectures, including chiral polymers and metal-organic frameworks (MOFs).[1][2] Furthermore, recent studies have highlighted its biological activity, particularly its ability to influence cellular differentiation pathways, making it a molecule of interest in the field of drug discovery and regenerative medicine.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 124-83-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆O₄ | [3][6] |
| Molecular Weight | 200.23 g/mol | [3][6] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 183-189 °C | [3][6] |
| Optical Rotation | [α]20/D +46° to +48° (c=1-10 in ethanol) | [3] |
| Solubility | Slightly soluble in water (0.8 g/100 mL). Soluble in ethanol, methanol (B129727), and DMSO. | [6] |
| pKa | pK₁: 4.57; pK₂: 5.10 (at 25°C) | [6] |
| InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N | [3] |
Biological Activity and Signaling Pathway
This compound has been demonstrated to play a role in stimulating the differentiation of osteoblasts, the cells responsible for bone formation.[3][4] This biological activity is primarily attributed to its ability to induce the expression of specific glutamate (B1630785) receptors and subsequently activate key transcription factors.[3][4]
The proposed signaling pathway is as follows: this compound induces the expression of N-methyl-D-aspartate receptor subunit 1 (NMDAR1), glutamate receptor 3/4 (GluR3/4), and metabotropic glutamate receptor 8 (mGluR8).[3][4] This induction leads to the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] The activation of these transcription factors is a critical step in the signaling cascade that ultimately promotes the differentiation of osteoblasts.[3][4]
Caption: Signaling pathway of this compound in promoting osteoblast differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, focusing on its use in the synthesis of advanced materials.
Synthesis of Chiral Polyesters from this compound
This protocol describes the synthesis of a chiral polyester (B1180765) via direct polycondensation of this compound with a diol.
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet, add this compound (0.1 mol), 1,4-butanediol (0.11 mol), and p-toluenesulfonic acid (catalytic amount).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux with continuous stirring under a nitrogen atmosphere.
-
Monitor the removal of water in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting viscous liquid or solid is the chiral polyester.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polyester in a vacuum oven at 50 °C.
Synthesis of a Homochiral Lanthanide Metal-Organic Framework (MOF)
This protocol details the solvothermal synthesis of a homochiral lanthanide MOF using this compound.
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, Sm(NO₃)₃·6H₂O, or Eu(NO₃)₃·6H₂O)
-
This compound
-
Methanol
Procedure:
-
In a 20 mL glass vial, prepare a mixture of the respective lanthanide(III) nitrate hexahydrate (0.1 mmol) and this compound (0.1 mmol).
-
Dissolve the mixture in 10 mL of methanol.
-
Seal the vial and heat it in an oven at 120 °C for 48 hours.
-
After the heating period, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh methanol to remove any unreacted starting materials.
-
Air-dry the final product.
Hydrothermal Synthesis of a Chiral Cobalt(II) Coordination Polymer
This protocol describes the synthesis of a one-dimensional chiral coordination polymer using this compound.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound
-
1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bimb)
-
Deionized water
Procedure:
-
Prepare a mixture of CoCl₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and 1,4-bimb (0.1 mmol).[4]
-
Dissolve the mixture in 10 mL of deionized water in a 25 mL Teflon-lined stainless-steel autoclave.[4]
-
Seal the autoclave and heat it to 160 °C for 72 hours.[4]
-
After 72 hours, slowly cool the autoclave to room temperature over a period of 24 hours.[4]
-
Collect the resulting pink block-shaped crystals by filtration.[4]
-
Wash the crystals with deionized water and dry them in the air.[4]
Caption: General workflow for the synthesis of Metal-Organic Frameworks using this compound.
Conclusion
This compound is a valuable and versatile chiral molecule with significant potential in both materials science and drug development. Its well-defined stereochemistry allows for the synthesis of enantiopure polymers and metal-organic frameworks with potential applications in chiral separations and asymmetric catalysis. Furthermore, its demonstrated biological activity in promoting osteoblast differentiation opens new avenues for its investigation as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers seeking to explore the diverse applications of this fascinating compound.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Recent progress in the design, synthesis and applications of chiral metal-organic frameworks [frontiersin.org]
- 6. home.csulb.edu [home.csulb.edu]
An In-depth Technical Guide to the Physical Properties of (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its rigid bicyclic structure and the presence of two carboxylic acid functionalities make it an invaluable tool for introducing chirality and constructing complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing factors from reaction conditions and purification strategies to formulation and drug delivery. This guide provides a comprehensive overview of the key physical properties of this compound, complete with experimental protocols and logical workflows to aid in its practical application.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These values represent a consensus from various sources and provide a reliable reference for laboratory use.
| Property | Value | Units | Notes |
| Molecular Formula | C₁₀H₁₆O₄ | - | - |
| Molecular Weight | 200.23 | g/mol | [1] |
| Appearance | White to off-white crystalline powder | - | [1] |
| Melting Point | 183 - 188 | °C | A range is often cited due to minor impurities.[1][2][3][4] |
| Specific Rotation ([α]D²⁰) | +43° to +49° | degrees | Measured in ethanol (B145695) at a concentration of 5 g/100 mL.[1] |
| pKa₁ | ~4.6 | - | First acid dissociation constant. |
| pKa₂ | ~5.8 | - | Second acid dissociation constant. |
| Solubility in Water | 0.8 | g/100 mL | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, and diethyl ether. | - | [6] |
| CAS Number | 124-83-4 | - | [1] |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample quantities.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point (183-188°C), reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. A narrow range (1-2°C) is indicative of high purity.
Specific Rotation Measurement (Polarimetry)
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.
Materials:
-
This compound sample
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Ethanol (spectroscopic grade)
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Accurately weigh a known mass of this compound (e.g., 0.5 g) using an analytical balance.
-
Transfer the weighed sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in ethanol and fill the flask to the calibration mark with the same solvent. Ensure the solution is homogeneous.
-
Calibrate the polarimeter with a blank solution (pure ethanol).
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter and measure the observed optical rotation (α).
-
Calculate the specific rotation ([α]) using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solubility Determination in Water
Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.
Materials:
-
This compound sample
-
Distilled or deionized water
-
Test tubes or small beakers
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Thermostatically controlled water bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical balance
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a test tube or beaker.
-
Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it to remove any suspended solid particles.
-
Accurately weigh an empty, dry evaporating dish.
-
Transfer the filtered saturated solution to the weighed evaporating dish.
-
Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved solid. A vacuum oven at a low temperature is ideal to prevent decomposition.
-
Once dry, allow the evaporating dish to cool to room temperature in a desiccator and then weigh it again.
-
The difference in weight gives the mass of this compound that was dissolved in the known volume of water.
-
Calculate the solubility in g/100 mL.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the dicarboxylic acid.
Materials:
-
This compound sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled or deionized water (CO₂-free)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of CO₂-free distilled water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the camphoric acid solution.
-
Begin titrating by adding small, known volumes of the NaOH solution to the beaker.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the second equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate these points.
-
The pH at the half-equivalence point for the first dissociation is equal to pKa₁. The pH at one and a half times the first equivalence point volume is approximately equal to pKa₂. More accurate values can be obtained by fitting the titration data to the appropriate Henderson-Hasselbalch equations for a diprotic acid.
Visualization of Logical Workflows
The physical properties of this compound are fundamental to its application in drug development. The following diagrams illustrate the logical flow from property determination to its use as a chiral building block in asymmetric synthesis.
References
A Technical Guide to (1R,3S)-(+)-Camphoric Acid: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of (1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from camphor. Its unique stereochemistry makes it a valuable building block in asymmetric synthesis and a component in the development of novel pharmaceutical agents and metal-organic frameworks. This document summarizes its key quantitative data and illustrates the relationship between its nomenclature and core molecular attributes.
Quantitative Molecular Data
The essential molecular information for this compound is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and material specification in a research and development context.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄[1][2][3] |
| Molecular Weight | 200.23 g/mol [3][4] |
| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1] |
| CAS Number | 124-83-4[2][4] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which confirms its elemental composition. Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen, which is used to derive the empirical and molecular formulas. The molecular weight is then calculated based on the confirmed molecular formula.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's nomenclature to its fundamental molecular properties.
References
A Technical Guide to the Solubility of (1R,3S)-(+)-Camphoric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid, exhibits a range of solubilities in common organic solvents. The following table summarizes available quantitative data. It is important to note that the temperature for these solubility measurements was not specified in the source material. Solubility is highly temperature-dependent, and therefore, these values should be considered as approximations at ambient temperature.
Table 1: Solubility of this compound in Various Organic Solvents at Undisclosed Temperature [1]
| Solvent | Grams of Solvent to Dissolve 1g of Solute |
| Methanol | 0.76 |
| Ethanol | 0.89 |
| Diethyl Ether | 1.09 |
| Propanol | 1.64 |
| 2-Methyl-1-propanol | 1.85 |
| 3-Methyl-1-butanol | 2.00 |
| Formic Acid | 11.52 |
| Nitrobenzene | 200.00 |
| Cumene | 507.61 |
| Trichloromethane | 653.59 |
| Toluene | 666.67 |
| Carbon Disulfide | 5,000.00 |
| Benzene | 12,500.00 |
| Hexane | 14,285.71 |
Qualitative solubility information from various sources indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[2]
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Temperature probe
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Drying oven or vacuum oven
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or on a magnetic stirrer with a temperature-controlled hotplate.
-
Equilibrate the mixture at the desired temperature for a sufficient period to ensure saturation. This can range from several hours to 24 hours, depending on the solvent and the solute. Constant agitation is crucial.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. The filter should also be at the experimental temperature if possible. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact weight of the evaporation dish containing the filtered saturated solution.
-
Carefully evaporate the solvent from the evaporation dish. This can be done at ambient temperature, in a fume hood, or more rapidly in a drying oven at a temperature below the melting point of camphoric acid (approximately 187 °C) and the boiling point of the solvent. For volatile solvents, gentle heating is sufficient. A vacuum oven can be used for less volatile solvents to expedite drying at a lower temperature.
-
-
Drying and Weighing:
-
Once the solvent is fully evaporated, place the evaporation dish in a drying oven (e.g., at 60-80 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (mass of dried solute / volume of solution withdrawn) * 100
-
Alternatively, the mass of the solvent can be determined by subtracting the mass of the dried solute from the initial mass of the solution withdrawn. This allows for the calculation of solubility in terms of g/100 g of solvent.
-
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
An In-depth Technical Guide to the Physicochemical Properties of (1R,3S)-(+)--Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of (1R,3S)-(+)-Camphoric acid, a crucial chiral building block in pharmaceutical and chemical synthesis. This document details the physical properties, experimental protocols for their determination, and the compound's application in chiral separations.
Core Physicochemical Data
This compound is a white crystalline solid at standard conditions. Its physical properties are critical for its application in synthesis and for quality control purposes.
Melting Point
The melting point of this compound is a key indicator of its purity. A sharp melting range is characteristic of a pure compound. The experimentally determined melting points from various sources are summarized below.
| Melting Point (°C) | Reference |
| 183-186 | |
| 184.5-190.5 | [1] |
| 183-187 | [2] |
| 187 | [3] |
| 183-188 | [4] |
Boiling Point
A boiling point for this compound at atmospheric pressure is not reported in the literature. Like many organic acids with high melting points, it is presumed to decompose at temperatures below its boiling point.
Experimental Protocols
Accurate determination of the melting point is essential for the identification and purity assessment of this compound. The following is a generalized yet detailed protocol for this measurement.
Melting Point Determination via Capillary Method
This method is widely used for the determination of the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is achieved.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium between the sample and the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 1-2°C.
Application in Chiral Synthesis
This compound is a valuable chiral resolving agent, particularly for the separation of racemic mixtures of amines.[5][6] Its dicarboxylic acid structure allows it to form diastereomeric salts with chiral amines.[5] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[6] The enantiomerically pure amine can then be recovered from the separated diastereomeric salt. This workflow is a fundamental application of this compound in pharmaceutical and chemical development.[5][6]
Caption: Workflow for Chiral Resolution Using (+)-Camphoric Acid.
References
- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Camphoric acid - Wikipedia [en.wikipedia.org]
- 3. camphoric acid [stenutz.eu]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Source and Synthesis of (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid, is a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its natural sourcing and various synthetic methodologies. The primary "natural source" is via the oxidation of dextrorotatory (+)-camphor, a naturally abundant terpenoid. This guide details the traditional synthesis through nitric acid oxidation of (+)-camphor, the landmark total synthesis by Gustaf Komppa, and a modern, greener route commencing from α-pinene. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate practical application and further research.
Natural Source and Isolation
This compound is not typically isolated directly from natural sources in significant quantities. Instead, its primary and most practical "natural source" is the stereospecific oxidation of (+)-camphor [(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one]. (+)-Camphor is a naturally occurring monoterpenoid found in the wood of the camphor (B46023) laurel tree (Cinnamomum camphora) and other aromatic plants. The dextrorotatory enantiomer is the more abundant natural form. Therefore, the synthesis of (+)-camphoric acid from (+)-camphor is often considered a semi-synthetic process rooted in a natural product.
Synthetic Methodologies
The synthesis of this compound has evolved from classical oxidation methods to elegant total syntheses and more contemporary, environmentally conscious routes.
Oxidation of (+)-Camphor with Nitric Acid
A historically significant and industrially practiced method for producing (+)-camphoric acid is the oxidation of (+)-camphor. Nitric acid has been a common oxidizing agent for this transformation.
The following protocol is adapted from a patented industrial process and involves hazardous materials. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory. The use of mercury salts should be avoided where possible in modern laboratory settings due to their toxicity.
Materials:
-
d-Camphor (B3430136): 304 g
-
Nitric Acid (55% strength): 2 liters
-
Mercury: 81 g
-
Iron powder: 15 g
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve the mercury and iron powder in the nitric acid.
-
Add the d-camphor to the solution.
-
Heat the mixture to 100°C with vigorous stirring and maintain this temperature for 5 hours.
-
Increase the temperature to 110°C and continue stirring for an additional 5 hours to complete the oxidation.
-
Cool the reaction mixture with water, followed by an ice bath, and finally a freezing mixture to ensure complete precipitation of the camphoric acid. This process may take 7-9 hours.
-
Collect the precipitated this compound by centrifugation or vacuum filtration.
-
Wash the solid with cold water and dry under reduced pressure at 70°C.
Quantitative Data:
| Parameter | Value |
| Yield | 77-79% of the theoretical yield |
| Melting Point | 186-187°C |
Komppa's Total Synthesis (1903)
Gustaf Komppa's total synthesis of camphoric acid was a landmark achievement in organic chemistry, confirming the structure of camphor. This multi-step synthesis starts from simple acyclic precursors.
-
Claisen Condensation: Diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid undergo a Claisen condensation to form diketocamphoric acid.
-
Methylation: The resulting intermediate is methylated using methyl iodide.
-
Reduction: A subsequent complex reduction procedure yields camphoric acid.
Modern "Green" Synthesis from α-Pinene
A more recent and environmentally benign approach to camphoric acid involves a multi-step synthesis starting from the renewable feedstock α-pinene. This method avoids the use of highly toxic heavy metals.
Note: This protocol describes the synthesis of the enantiomeric (-)-camphoric acid from (-)-α-pinene. The same principles apply to the synthesis of (+)-camphoric acid from (+)-α-pinene.
Step 1: Synthesis of (-)-2-Chlorocamphane
-
Bubble dry hydrogen chloride gas through a solution of (-)-α-pinene in n-hexane at -5 to 0°C for approximately 8 hours.
-
Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize excess HCl.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield crude (-)-2-chlorocamphane.
Step 2: Synthesis of (-)-Bornylene
-
Treat the crude (-)-2-chlorocamphane with potassium tert-butoxide in a suitable solvent at 50°C for 3-5 hours to induce dehydrochlorination.
-
Work up the reaction mixture to isolate (-)-bornylene.
Step 3: Oxidation of (-)-Bornylene to (-)-Camphoric Anhydride (B1165640)
-
Dissolve (-)-bornylene in a mixture of acetic anhydride and water.
-
Add potassium permanganate (B83412) as the oxidizing agent while maintaining the temperature at 35-40°C for 4-6 hours.
-
Add ethyl acetate (B1210297) and a saturated sodium chloride solution to the reaction mixture.
-
Remove the manganese dioxide by-product by centrifugation.
-
Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude (-)-camphoric anhydride, which can be purified by recrystallization from absolute ethanol.
Step 4: Hydrolysis to (-)-Camphoric Acid
-
Reflux the (-)-camphoric anhydride in water for 1 hour.
-
Cool the solution to allow the (-)-camphoric acid to crystallize.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data for the α-Pinene Route:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1. (-)-α-Pinene → (-)-2-Chlorocamphane | Dry HCl | -5 to 0 | 8 | ~90 (estimated) |
| 2. (-)-2-Chlorocamphane → (-)-Bornylene | Potassium tert-butoxide | 50 | 3-5 | ~85 (estimated) |
| 3. (-)-Bornylene → (-)-Camphoric Anhydride | KMnO₄, Acetic Anhydride/H₂O | 35-40 | 4-6 | >94 |
| 4. Hydrolysis to (-)-Camphoric Acid | Water | Reflux | 1 | Near-quantitative |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
| CAS Number | 124-83-4 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 183-188°C |
| Optical Rotation [α]D²⁰ | +46° to +48° (c=2, ethanol) |
Mandatory Visualizations
Diagram 1: Synthesis of this compound by Nitric Acid Oxidation of (+)-Camphor
Caption: Oxidation of (+)-Camphor to (+)-Camphoric Acid.
Diagram 2: Komppa's Total Synthesis of Camphoric Acid (High-Level Overview)
Caption: Komppa's multi-step total synthesis of camphoric acid.
Diagram 3: "Green" Synthesis of Camphoric Acid from α-Pinene
Caption: A modern, greener synthetic route to camphoric acid.
material safety data sheet for (1R,3S)-(+)-Camphoric acid
An In-depth Technical Guide on the Material Safety Data Sheet for (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, based on available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS). The information is presented to meet the needs of laboratory and research professionals.
Chemical Identification
Precise identification is critical for ensuring the safe handling and use of any chemical substance.
| Identifier | Value |
| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[1] |
| Synonyms | D-(+)-Camphoric acid, (+)-Camphoric acid, (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid[2][3][4] |
| CAS Number | 124-83-4[1][2][4][5] |
| EC Number | 204-715-0[5] |
| Molecular Formula | C₁₀H₁₆O₄[2][4] |
| Molecular Weight | 200.23 g/mol [2][4][5] |
| InChI Key | LSPHULWDVZXLIL-LDWIPMOCSA-N[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe storage and handling in a laboratory setting.
| Property | Value |
| Appearance | White to almost white powder or crystalline solid.[2][4] |
| Odor | Odorless.[2][6] |
| Melting Point | 183 - 187 °C / 361.4 - 368.6 °F.[1][2][6] |
| Optical Rotation | [α]20/D +46° (c = 1 in ethanol).[5] |
| Vapor Pressure | 1.51E-05 mm Hg.[7] |
| Flash Point | Not applicable.[5] |
Hazard Identification and Toxicological Data
This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark)[5] | Warning [5] | H302: Harmful if swallowed.[5] |
Toxicological Summary:
-
Acute Oral Toxicity: Classified as harmful if swallowed.[5][8] Ingestion may cause adverse health effects.
-
Skin Irritation: May cause skin irritation.[7]
-
Eye Irritation: May cause eye irritation.[7]
-
Carcinogenicity: This product is not identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[9]
Experimental Protocols
The hazard classifications are based on standardized experimental data. Below are overviews of relevant protocols.
Protocol for Determination of Acute Oral Toxicity (OECD Guidelines)
The "Acute Toxicity, Oral - Category 4" classification is typically derived from studies following OECD guidelines (e.g., TG 420, 423, or 425). A generalized protocol involves:
-
Animal Model: Typically, fasted female rats are used.
-
Dose Administration: A single, limit dose (e.g., 2000 mg/kg body weight) or a series of doses is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Classification: The substance is classified as Category 4 if the results indicate an LD₅₀ (median lethal dose) between 300 and 2000 mg/kg.
First-Aid Experimental Protocol
In case of accidental exposure, the following procedures should be followed:
-
Ingestion: Immediately rinse the mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor for treatment advice if feeling unwell.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] Seek medical attention if symptoms occur.
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Get prompt medical attention.
Spill Management and Handling
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[3][10]
-
Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA or EN166 standards.[2][10]
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber).[10] Inspect gloves before use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Visualized Experimental Workflow: Chemical Spill Response
The following diagram outlines the logical workflow for responding to an accidental spill of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of a (-)-Camphoric acid spill.
References
- 1. Camphoric acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 99 124-83-4 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. d-Camphoric acid - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereochemistry of (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of (1R,3S)-(+)-Camphoric acid, a pivotal chiral building block in synthetic chemistry and drug development. The document details its absolute configuration, physicochemical properties, and the experimental protocols for its characterization and separation.
Introduction to the Stereoisomers of Camphoric Acid
Camphoric acid, a dicarboxylic acid derived from camphor (B46023), possesses two chiral centers, which gives rise to four stereoisomers. These are grouped into two pairs of enantiomers: the cis isomers, which include (+)- and (-)-camphoric acid, and the trans isomers, known as (+)- and (-)-isocamphoric acid.[1] The designation of cis or trans is determined by the relative positions of the two carboxyl groups on the cyclopentane (B165970) ring.[1] The (+) and (-) notation indicates the direction in which the isomer rotates plane-polarized light.[1]
The specific stereoisomers are:
-
This compound
-
(1S,3R)-(-)-Camphoric acid
-
(1R,3R)-(+)-Isocamphoric acid
-
(1S,3S)-(-)-Isocamphoric acid[1]
The distinct three-dimensional arrangements of the carboxyl and methyl groups on the cyclopentane ring define the unique physicochemical and biological properties of each isomer.[1] These subtle structural differences can lead to significant variations in biological activity, making the study of their stereochemistry crucial in medicinal chemistry and materials science.[1] For example, the specific chirality of these molecules is fundamental in the synthesis of chiral metal-organic frameworks (MOFs) used in enantioselective separations and catalysis.[1]
Physicochemical Properties of Camphoric Acid Isomers
The spatial arrangement of functional groups in each stereoisomer of camphoric acid results in distinct physicochemical properties. These properties are critical for their separation, characterization, and application. A summary of key quantitative data for the cis-enantiomers is presented below.
| Property | This compound | (1S,3R)-(-)-Camphoric Acid |
| CAS Number | 124-83-4[2] | 560-09-8[3] |
| Molecular Formula | C₁₀H₁₆O₄[4] | C₁₀H₁₆O₄[3] |
| Molecular Weight | 200.23 g/mol [4] | 200.23 g/mol [3] |
| Melting Point | 183-186 °C[4] | 188-190 °C[3] |
| Specific Rotation ([α]²⁰/D) | +46° (c=1 in ethanol)[4] | -48° (c=10 in ethanol)[3] |
| Appearance | White crystalline powder[5] | White to almost white powder to crystal[6] |
| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[2] | (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[7] |
Experimental Protocols
Detailed methodologies for the synthesis, separation, and characterization of camphoric acid stereoisomers are essential for their practical application.
A common method for preparing camphoric acid is through the oxidation of camphor.[8]
-
Materials:
-
Racemic camphor: 305 g
-
Nitric acid (density = 1.35): 1700 cc
-
Mercury: 60 g
-
Iron: 10 g[8]
-
-
Procedure:
-
Dissolve 60 g of mercury and 10 g of iron in 1700 cc of nitric acid.
-
Introduce 305 g of racemic camphor into the solution.
-
Heat the mixture with stirring for 24 hours at 75°C.
-
Continue heating and stirring for an additional 36 hours at 80°C.
-
After cooling, separate the precipitated camphoric acid by centrifugation.
-
Wash the solid with water.[8]
-
The separation of enantiomers from a racemic mixture can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-brucine.[1]
-
Materials:
-
(±)-Camphoric acid: 10.0 g
-
(-)-Brucine: 19.7 g
-
Methanol
-
2M HCl[1]
-
-
Procedure:
-
Dissolve 10.0 g of (±)-camphoric acid in 100 mL of hot methanol.
-
In a separate flask, dissolve 19.7 g of (-)-brucine in 150 mL of hot methanol.
-
Slowly add the hot brucine (B1667951) solution to the camphoric acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt (the salt of (-)-camphoric acid and (-)-brucine).
-
Collect the precipitated crystals by vacuum filtration.
-
To liberate the enantiomer, suspend the purified diastereomeric salt crystals in 100 mL of distilled water and add 2M HCl dropwise with stirring until the solution is acidic (pH ~2), causing the precipitation of the enantiomerically pure camphoric acid.
-
Collect the crystals by filtration and dry.[1]
-
Optical activity is a key characteristic of chiral molecules. The specific rotation is determined using a polarimeter.[9]
-
Instrument: Polarimeter
-
Light Source: Sodium D-line (589.6 nm)[9]
-
Sample Preparation: Dissolve a precisely weighed sample of the camphoric acid isomer in a suitable solvent (e.g., ethanol) to a known concentration (c, in g/cm³).[4][9]
-
Measurement:
-
Fill a sample tube of known path length (l, in decimeters) with the solution.
-
Measure the observed rotation (α) in degrees.[9]
-
-
Calculation of Specific Rotation: [α] = α / (l × c)[9]
Chiral HPLC is a powerful technique for the analytical and preparative separation of camphoric acid stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1]
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: A mixture of solvents such as Hexane:Isopropanol (e.g., 90:10, v/v) with 0.1% Trifluoroacetic acid (TFA). The ratio can be varied to optimize separation.[1]
-
Flow Rate: Typically between 0.5 and 1.5 mL/min.[1]
-
Detection: UV detector at an appropriate wavelength.
-
Procedure:
-
Dissolve the camphoric acid sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution of the stereoisomers. The different retention times will allow for their separation and quantification.[1]
-
Single-crystal X-ray diffraction provides the most definitive determination of the absolute configuration of a chiral molecule.[10][11]
-
Crystal Growth: Grow single crystals of the camphoric acid isomer from a suitable solvent.
-
Data Collection: Mount a suitable crystal on the diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and the electron density map. From this, the positions of all atoms in the crystal lattice can be determined, revealing the absolute stereochemistry.[11]
Visualizations
The following diagrams illustrate key experimental workflows related to camphoric acid.
Caption: Workflow for the synthesis of camphoric acid.
Caption: Experimental workflow for enantiomeric resolution.
Caption: Workflow for chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Camphoric acid - Wikipedia [en.wikipedia.org]
- 3. (1S,3R)-(-)-樟脑酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 99 124-83-4 [sigmaaldrich.com]
- 5. D-(+)-Camphoric acid | 124-83-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Cas 560-09-8,(1S,3R)-1,2,2-TRIMETHYL-1,3-CYCLOPENTANEDICARBOXYLIC ACID | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Use of (1R,3S)-(+)-Camphoric Acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[1] (1R,3S)-(+)-Camphoric acid, a naturally derived, chiral dicarboxylic acid, is an effective resolving agent, particularly for racemic amines. Its rigid, bicyclic structure provides a well-defined chiral center that facilitates the formation of crystalline diastereomeric salts with distinct physical properties, enabling their separation.[2]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess different physical properties such as solubility, melting point, and crystal structure.[1]
A racemic mixture of a base, for instance, a (R/S)-amine, is reacted with an enantiomerically pure chiral acid like this compound. This acid-base reaction yields a pair of diastereomeric salts: [(R)-amine-(+)-camphorate] and [(S)-amine-(+)-camphorate]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent.[1][2] Through the careful selection of a solvent and optimization of crystallization conditions, the less soluble diastereomer will selectively crystallize from the solution. This allows for its separation by filtration. Subsequently, the enantiomerically enriched amine can be liberated from the purified diastereomeric salt by treatment with a base.[1][2]
Data Presentation: Illustrative Resolution of a Racemic Amine
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table provides an illustrative summary of quantitative data that should be recorded during the optimization of a chiral resolution experiment.
| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Yield of Enriched Enantiomer (%) | Enantiomeric Excess (e.e.) (%) |
| Racemic Amine A | This compound | Methanol | 1:1 | 42 | 90 | 35 | 92 |
| Racemic Amine A | This compound | Ethanol | 1:1 | 38 | 85 | 31 | 87 |
| Racemic Amine A | This compound | Acetone | 1:0.5 | 30 | 75 | 24 | 78 |
| Racemic Amine B | This compound | Ethanol/Water (9:1) | 1:1 | 45 | 95 | 38 | 96 |
Note: The data in this table is for illustrative purposes and should be replaced with actual experimental results. The optimal conditions are highly dependent on the specific racemic compound being resolved.
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic amine using this compound. Researchers should adapt and optimize these protocols based on the specific properties of their compound.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating plate with magnetic stirring
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Dissolution of Racemic Amine: In a 250 mL Erlenmeyer flask, dissolve 1.0 molar equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating and stirring until a clear solution is obtained.
-
Dissolution of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalent of this compound in the same solvent, also with gentle heating and stirring. The use of a sub-stoichiometric amount of the resolving agent is common.
-
Salt Formation: Slowly add the warm solution of this compound to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in an ice bath. Allow the flask to stand undisturbed for several hours to 24 hours to ensure complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
(Optional) Recrystallization: To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous base solution (e.g., 1 M or 2 M Sodium Hydroxide)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Separatory funnel
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Suspension of Salt: Suspend the dried diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., diethyl ether) in a separatory funnel.
-
Basification: Add the aqueous base solution dropwise with stirring or shaking until the pH of the aqueous layer is basic (pH > 10). This neutralizes the camphoric acid and liberates the free amine.
-
Extraction: Shake the separatory funnel vigorously to extract the liberated free amine into the organic layer. Allow the layers to separate and drain the aqueous layer.
-
Repeat Extraction: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.
-
Combine and Wash: Combine the organic extracts and wash them with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique.
Common Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The amine may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it is possible to induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the e.e.
Mandatory Visualizations
References
Application Notes and Protocols for Chiral Resolution Using (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer is frequently a regulatory requirement and essential for ensuring drug efficacy and safety. One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic base with an enantiomerically pure chiral resolving agent, such as (1R,3S)-(+)-Camphoric acid.[1]
This compound is a naturally derived, chiral dicarboxylic acid that serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its rigid, bicyclic structure and two carboxylic acid functionalities facilitate the formation of well-defined, crystalline diastereomeric salts. These salts, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This difference allows for their separation through fractional crystallization.[2]
This document provides a comprehensive overview of the principles and a detailed protocol for the use of this compound as a chiral resolving agent.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be summarized in the following key stages:
-
Salt Formation: A racemic mixture of a chiral base, denoted as (R/S)-Base, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: [(R)-Base:(+)-Camphorate] and [(S)-Base:(+)-Camphorate].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution as it is less soluble.
-
Isolation: The less soluble diastereomeric salt is isolated from the solution by filtration.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base to neutralize the camphoric acid and liberate the free, enantiomerically enriched amine.
-
Recovery of Resolving Agent: The this compound can often be recovered from the aqueous layer after acidification and extraction, allowing for its reuse.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.
Protocol 1: General Procedure for Chiral Resolution
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)
-
Aqueous solution of a strong base (e.g., 2M NaOH)
-
Organic extraction solvent (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Standard laboratory glassware (flasks, beakers, separatory funnel)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent in a flask. Gentle heating may be required to achieve complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, again with heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common and can improve the purity of the initially crystallized salt.[1] c. Slowly add the warm solution of (+)-camphoric acid to the solution of the racemic amine with continuous stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.
-
Isolation of the Diastereomeric Salt: a. Once crystallization is complete, collect the solid diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Purification of the Diastereomeric Salt (Optional but Recommended): a. To enhance the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized. b. Dissolve the salt in a minimal amount of the hot crystallization solvent and allow it to cool slowly to recrystallize. c. Isolate the purified crystals by vacuum filtration.
-
Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise while stirring until the pH is basic (pH > 10). This will deprotonate the amine and convert the camphoric acid into its water-soluble salt.[1] c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved, enantiomerically enriched amine.
-
Recovery of this compound (Optional): a. The aqueous layer from the extraction, containing the sodium salt of (+)-camphoric acid, can be acidified with a strong acid (e.g., 2M HCl). b. The precipitated (+)-camphoric acid can be collected by filtration, washed with cold water, and dried for reuse.
-
Determination of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Data Presentation
The following table summarizes representative quantitative data for the chiral resolution of a generic racemic amine using this compound. Note: This data is illustrative, and results will vary based on the specific substrate and experimental conditions.
| Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) (%) | Resolved Enantiomer |
| 1-Phenylethylamine | Methanol | 1:0.5 | 42 | 35 | >95 | (R)-(+)-amine |
| 1-Phenylethylamine | Ethanol | 1:0.5 | 38 | 31 | >98 | (R)-(+)-amine |
| 2-Aminoheptane | Acetone | 1:1 | 35 | 28 | 92 | (S)-(-)-amine |
| 2-Aminoheptane | Isopropanol | 1:1 | 32 | 25 | 95 | (S)-(-)-amine |
Mandatory Visualization
Caption: General workflow for chiral resolution using this compound.
References
Application of (1R,3S)-(+)-Camphoric Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-(+)-Camphoric acid, a chiral dicarboxylic acid derived from the natural product (+)-camphor, is a versatile and cost-effective building block in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral scaffold, making it an excellent starting material for the synthesis of a variety of chiral auxiliaries, ligands, and organocatalysts. While not typically used directly as a chiral auxiliary, its derivatives are instrumental in inducing high levels of stereoselectivity in a range of chemical transformations. These application notes provide detailed protocols and data on the use of this compound derivatives in asymmetric synthesis, focusing on its application in organocatalysis and as a chiral resolving agent.
I. Synthesis of Chiral Diamine Precursors from this compound
A key application of this compound is its conversion into chiral diamines, which serve as precursors for bifunctional organocatalysts. These catalysts have shown high efficacy in promoting asymmetric reactions such as Michael additions.
Experimental Protocol: Synthesis of a Bifunctional 1,3-Diamine Organocatalyst Precursor
This protocol outlines the synthesis of a chiral 1,3-diamine from this compound.
Step 1: Synthesis of (1R,3S)-(+)-Camphoric Anhydride (B1165640)
-
To a round-bottom flask, add this compound (1.0 eq) and acetic anhydride (2.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield (1R,3S)-(+)-Camphoric anhydride as a white solid.
Step 2: Synthesis of (1R,5S)-1,2,2-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (Camphorimide)
-
Treat the resulting anhydride with an aqueous solution of ammonia (B1221849) and heat the mixture.
-
The resulting solid is filtered and recrystallized to give the camphorimide.
Step 3: Reduction to the Chiral 1,3-Diamine
-
To a suspension of lithium aluminum hydride (LAH) (4.0 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of the camphorimide (1.0 eq) in dry THF dropwise.
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield the chiral 1,3-diamine.
Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine.
II. Application in Asymmetric Organocatalysis: Michael Addition
Chiral diamines derived from this compound can be further functionalized to create bifunctional organocatalysts, such as thioureas. These catalysts are highly effective in promoting asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins, yielding products with high enantioselectivity.[1][2]
Quantitative Data: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrenes
The following table summarizes the results for the asymmetric Michael addition of various 1,3-dicarbonyl compounds to different trans-β-nitrostyrenes using a bifunctional thiourea (B124793) organocatalyst derived from (+)-camphoric acid.[1][3]
| Entry | Nitrostyrene (Ar) | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | C₆H₅ | Acetylacetone | 95 | 72 | - |
| 2 | 4-ClC₆H₄ | Acetylacetone | 98 | 74 | - |
| 3 | 4-MeOC₆H₄ | Acetylacetone | 92 | 68 | - |
| 4 | 2-ClC₆H₄ | Acetylacetone | 96 | 70 | - |
| 5 | C₆H₅ | Dibenzoylmethane | 90 | 65 | - |
| 6 | C₆H₅ | Ethyl acetoacetate | 88 | 55 | 93:7 |
| 7 | 4-ClC₆H₄ | Ethyl acetoacetate | 91 | 60 | 92:8 |
Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the trans-β-nitrostyrene (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature, add the chiral bifunctional thiourea organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the Michael adduct.
-
Determine the enantiomeric and diastereomeric excess of the product by chiral HPLC analysis.
Caption: General workflow for the organocatalyzed asymmetric Michael addition.
III. Application as a Chiral Resolving Agent
This compound and its enantiomer are effective resolving agents for racemic amines through the formation of diastereomeric salts, which can be separated by fractional crystallization.
Quantitative Data: Chiral Resolution of Racemic Amines
The following table illustrates the efficiency of (-)-camphoric acid in the resolution of various racemic amines. The data is representative and actual results may vary depending on the specific experimental conditions.
| Entry | Racemic Amine | Solvent | Yield of Diastereomeric Salt (%) | Optical Purity of Resolved Amine (%) |
| 1 | 1-Phenylethylamine | Methanol | 45 | >98 |
| 2 | 1-(4-Chlorophenyl)ethylamine | Ethanol | 42 | >97 |
| 3 | 1-(1-Naphthyl)ethylamine | Acetone | 38 | >95 |
| 4 | 2-Aminoheptane | Isopropanol | 35 | >90 |
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol outlines the general steps for the chiral resolution of a racemic amine with this compound. Optimization of the solvent and crystallization conditions is crucial for each specific amine.
Step 1: Formation of Diastereomeric Salts
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, acetone).
-
In a separate flask, dissolve this compound (0.5 to 1.0 eq) in the same solvent, warming gently if necessary.
-
Slowly add the warm camphoric acid solution to the amine solution with constant stirring.
Step 2: Fractional Crystallization
-
Allow the mixture to cool to room temperature and then let it stand undisturbed for 24-48 hours to allow for crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is > 10 to liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Caption: Logical flow for chiral resolution using camphoric acid.
Conclusion
This compound is a valuable and readily available chiral starting material for the synthesis of sophisticated chiral auxiliaries and organocatalysts. The protocols provided herein demonstrate a practical pathway from this compound to a chiral diamine precursor and its subsequent application in a highly stereoselective asymmetric Michael addition. Furthermore, its direct use as a chiral resolving agent offers an effective method for the separation of racemic amines. The modular nature of the syntheses allows for the tuning of catalyst and resolving agent structures to optimize yield and stereoselectivity for a range of substrates, making it a powerful tool for drug development and the synthesis of complex chiral molecules.
References
(1R,3S)-(+)-Camphoric Acid: A Versatile Precursor for Chiral Auxiliaries in Asymmetric Synthesis
(1R,3S)-(+)-Camphoric acid , a readily available and cost-effective chiral starting material, serves as a fundamental building block for the synthesis of a diverse range of chiral auxiliaries.[1] Its rigid bicyclic structure provides a well-defined stereochemical environment, crucial for inducing high levels of stereoselectivity in various asymmetric transformations. This attribute makes it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of enantiomerically pure compounds.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of chiral auxiliaries derived from this compound. While not typically used directly as a chiral auxiliary, its conversion into derivatives like diamines, amino alcohols, and sultams unlocks its potential in asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.[1][3]
Application in Asymmetric Michael Additions
A significant application of this compound lies in its conversion to chiral diamines, which are precursors to bifunctional organocatalysts.[1] These catalysts are highly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.
Quantitative Data Summary: Asymmetric Michael Addition
The following table summarizes representative data for the asymmetric Michael addition of various nucleophiles to nitroolefins using a chiral thiourea (B124793) catalyst derived from a diamine precursor, which can be synthesized from (+)-camphoric acid. The performance is expected to be analogous for the catalyst derived from this compound.
| Entry | Nucleophile | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 95 | 99:1 | 98 |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 92 | >99:1 | 97 |
| 3 | Acetylacetone | (E)-2-(2-Nitrovinyl)thiophene | 90 | 98:2 | 96 |
| 4 | Diethyl malonate | trans-β-Nitrostyrene | 85 | - | 92 |
Data is representative and compiled from analogous systems described in the literature.
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-(+)-Camphoric Anhydride (B1165640)
This protocol outlines the initial step in converting camphoric acid to more reactive intermediates.
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
A mixture of this compound and an excess of acetic anhydride (2-3 equivalents) is heated under reflux for 2-4 hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until all the camphoric acid has been consumed.[4]
-
The reaction mixture is allowed to cool to room temperature.
-
Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure to yield the crude (+)-camphoric anhydride.[4]
-
The resulting solid can be purified by recrystallization, for instance from ethanol, or used directly in the subsequent step.[4]
Protocol 2: Synthesis of a Chiral 1,3-Diamine Precursor
This protocol details the conversion of the anhydride to a chiral diamine, a key precursor for organocatalysts.[1]
Materials:
-
(+)-Camphoric anhydride (from Protocol 1)
-
Aqueous ammonia (B1221849) solution
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
Step 1: Synthesis of (+)-Camphorimide
-
The (+)-camphoric anhydride is treated with an aqueous solution of ammonia and heated.[1]
-
The resulting solid precipitate, (+)-camphorimide, is collected by filtration and can be purified by recrystallization.[1]
Step 2: Reduction to the Chiral 1,3-Diamine
-
A solution of (+)-camphorimide in dry THF is added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C.[1]
-
The reaction mixture is then heated to reflux for 24 hours.[1]
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of NaOH.[1]
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude chiral 1,3-diamine can be purified by distillation or chromatography.[1]
Protocol 3: Asymmetric Michael Addition using a Camphoric Acid-Derived Organocatalyst
This protocol provides a general procedure for the application of a chiral thiourea catalyst derived from the 1,3-diamine.
Materials:
-
Chiral 1,3-diamine-derived thiourea catalyst
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
trans-β-Nitrostyrene
-
Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.2 equivalents) and the chiral thiourea catalyst (0.05-0.1 equivalents) in toluene, stir the mixture for 5 minutes.[1]
-
Add the trans-β-nitrostyrene (1.0 equivalent).[1]
-
The reaction mixture is stirred at room temperature, typically for 24-72 hours, while monitoring the progress by TLC.[1]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.[1]
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.[1]
-
The enantiomeric and diastereomeric excess of the product is determined by chiral HPLC analysis.[1]
Visualizations
Caption: Synthetic workflow for the preparation of a chiral 1,3-diamine.
Caption: General workflow for an organocatalyzed asymmetric Michael addition.
Other Applications
Beyond Michael additions, chiral auxiliaries derived from camphoric acid are valuable in other areas of asymmetric synthesis and materials science.
-
Chiral Polymers: this compound can be used as a monomer for the synthesis of chiral polyesters and polyamides.[5] These polymers have applications as chiral stationary phases (CSPs) for HPLC to separate racemic mixtures and in the development of chiral drug delivery systems.[5]
-
Diels-Alder Reactions: Camphorsultam, a well-known chiral auxiliary derived from camphor, demonstrates excellent performance in controlling the stereochemistry of Diels-Alder reactions.[6]
-
Aldol Reactions: Derivatives of camphoric acid can be employed to control stereoselectivity in aldol reactions, another critical C-C bond-forming reaction in organic synthesis.[1]
The versatility of this compound as a precursor for a wide array of chiral auxiliaries, coupled with its natural abundance and low cost, solidifies its importance in the field of asymmetric synthesis and the development of new pharmaceuticals.[1][2]
References
Application Notes and Protocols for the Synthesis of Chiral Polymers Using (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-(+)-Camphoric acid, a naturally derived and readily available chiral dicarboxylic acid, serves as a robust and versatile building block for the synthesis of advanced chiral polymers.[1][2] Its rigid, bicyclic structure and well-defined stereochemistry are instrumental in creating polymers with unique chiroptical properties.[1][3] These characteristics make camphoric acid-based polymers highly valuable in fields requiring molecular recognition, such as enantioselective separation and targeted drug delivery.[3] This document provides detailed application notes and experimental protocols for the synthesis of chiral polyesters and polyamides using this compound, highlighting their significant potential in pharmaceutical research and materials science.
Application Notes
Chiral Recognition and Enantioselective Separation
Chiral polymers derived from this compound are exceptionally effective as chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).[3] The inherent chirality of the camphoric acid monomer establishes a stereochemically defined environment within the polymer matrix. This allows for differential interactions with racemic mixtures, enabling the separation of enantiomers.[3][4]
-
Chiral Polyamides as CSPs: Polyamides synthesized from (+)-camphoric acid and various, often aromatic, diamines demonstrate excellent chiral recognition capabilities.[3] The rigidity of the camphor (B46023) backbone, combined with hydrogen bonding and π-π stacking interactions, contributes to effective enantioseparation.[3] When coated onto a silica (B1680970) support, these polymers can be used to separate a wide array of racemic compounds, which is particularly crucial for the analysis and purification of pharmaceutical agents and their intermediates.[3] The chirality of drug molecules is a critical factor in their pharmacological activity, making this application vital for drug development.[3][5]
Chiral Drug Delivery Systems
The development of advanced drug delivery systems is a cornerstone of modern pharmaceutics. Chiral polymers synthesized from (+)-camphoric acid can be formulated into nanoparticles or microparticles for the encapsulation and controlled release of therapeutic agents.[3]
-
Enantioselective Interactions: The chiral polymer matrix can engage in enantioselective interactions with an encapsulated chiral drug. This can lead to differential release rates for different enantiomers or enhance the loading capacity for a specific, more active enantiomer.[3]
-
Biodegradable Polyesters: Polyesters based on (+)-camphoric acid are promising candidates for biodegradable drug delivery vehicles.[3] The ester linkages are susceptible to hydrolysis, facilitating the gradual release of the encapsulated drug.[3] The polymer's chirality can influence both the degradation rate and the release kinetics of chiral drugs, offering a sophisticated mechanism for controlled delivery.[3] These polymers can be formulated into nanoparticles using methods like nanoprecipitation or emulsion solvent evaporation.[3]
Data Presentation
The thermal properties of chiral polymers are critical for determining their processing conditions and application range. The data below, adapted for polyesters derived from this compound, showcases how the choice of diol comonomer affects the glass transition temperature (Tg).[6]
| Polymer Name | Diol Comonomer | Glass Transition Temp. (Tg) | Potential Application Match |
| Poly(ethylene camphorate) (PEC) | Ethylene Glycol | 51 °C | Polylactic Acid (PLA) |
| Poly(erythritan camphorate) | Erythritol | 100 °C | Polystyrene (PS) |
| Poly(isosorbide camphorate) | Isosorbide | 125 °C | Polycarbonate (PC) |
Table 1: Thermal Properties of Chiral Polyesters Derived from (+)-Camphoric Acid and Various Diols. Data suggests these biorenewable polyesters have Tg values that match or exceed those of important commercial polymers.[6]
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-(+)-Camphoroyl Chloride
This protocol details the synthesis of the diacid chloride of (+)-camphoric acid, a key reactive intermediate for preparing chiral polyamides and polyesters under mild conditions.[3]
Materials:
-
This compound (1 equivalent)
-
Thionyl chloride (SOCl₂) (excess, e.g., 3 equivalents)
-
Dry toluene (B28343)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Place this compound (e.g., 20.0 g, 0.1 mol) into a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
In a fume hood, carefully and slowly add thionyl chloride (e.g., 22 mL, 0.3 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The solid (+)-camphoric acid will gradually dissolve.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
To ensure complete removal of residual thionyl chloride, add 50 mL of dry toluene to the residue and evaporate again. Repeat this toluene addition and evaporation step twice.
-
The resulting solid is (1R,3S)-(+)-camphoroyl chloride. It should be used immediately in the subsequent polymerization step or stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Caption: Synthetic workflow for preparing the diacid chloride intermediate.
Protocol 2: Synthesis of a Chiral Polyamide via Interfacial Polycondensation
This method is suitable for forming high molecular weight polyamides at low temperatures.
Materials:
-
(1R,3S)-(+)-Camphoroyl chloride (1 equivalent)
-
An aromatic or aliphatic diamine (e.g., 1,6-hexanediamine) (1 equivalent)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Beaker, high-speed stirrer (optional)
Procedure:
-
Aqueous Phase: Prepare an aqueous solution by dissolving the diamine (e.g., 1.16 g, 0.01 mol) and sodium carbonate (e.g., 2.12 g, 0.02 mol, as an acid scavenger) in distilled water (e.g., 100 mL).
-
Organic Phase: Dissolve the (1R,3S)-(+)-camphoroyl chloride (e.g., 2.37 g, 0.01 mol), prepared in Protocol 1, in a water-immiscible organic solvent like dichloromethane (e.g., 100 mL).
-
Polymerization: Gently pour the organic phase over the aqueous phase in a beaker to create two distinct layers. The polyamide will form at the interface.
-
Polymer Isolation: The polymer film can be carefully drawn out from the interface as a continuous "rope". Alternatively, the two phases can be combined and vigorously stirred for 15-20 minutes to precipitate the polymer.
-
Purification:
-
Filter the polymer precipitate using a Buchner funnel.
-
Wash the collected polymer thoroughly with distilled water to remove unreacted diamine and sodium carbonate.
-
Wash the polymer with methanol to remove dichloromethane and low molecular weight oligomers.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 60 °C overnight.
Caption: Workflow for the synthesis of chiral polyamides.
Protocol 3: Synthesis of a Chiral Polyester via Direct Polycondensation
This protocol outlines a melt or solution polycondensation method to synthesize chiral polyesters.
Materials:
-
This compound (1 equivalent)
-
A diol (e.g., 1,4-butanediol) (1 equivalent)
-
Esterification catalyst (e.g., titanium(IV) isopropoxide or p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for solution polycondensation, e.g., diphenyl ether)
-
Reaction vessel with overhead stirrer, nitrogen inlet, and distillation outlet
-
Chloroform and cold methanol (for purification)
Procedure:
-
Setup: Place equimolar amounts of this compound (e.g., 20.0 g, 0.1 mol) and the diol (e.g., 9.01 g, 0.1 mol) in the reaction vessel.
-
Catalyst Addition: Add a catalytic amount of the esterification catalyst.
-
Polycondensation:
-
Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased (e.g., from 150 °C to 200 °C) to melt the reactants and initiate the reaction.
-
Water, the byproduct of the esterification, will begin to distill off.
-
After the initial water has been removed (typically 2-4 hours), apply a vacuum to the system to remove the final traces of water and drive the polymerization to completion by shifting the equilibrium.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
-
Cooling: Cool the reaction mixture to room temperature. The product will be a viscous liquid or a solid.
-
Purification:
-
Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, like cold methanol, with stirring.
-
Filter the purified polyester.
-
-
Drying: Dry the final polymer in a vacuum oven at 50 °C.
Caption: Workflow for the synthesis of chiral polyesters.
Logical Relationships in Application
The unique properties of these chiral polymers stem from the rigid camphoric acid backbone, which creates a defined chiral environment applicable to both separation science and drug delivery.
Caption: Logical flow from chiral monomer to advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 99 124-83-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral conducting polymer nanomaterials: synthesis and applications in enantioselective recognition - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Diastereomeric Salt Formation with (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, as the enantiomers of a chiral molecule often exhibit different physiological activities. One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physicochemical properties such as solubility, can then be separated by fractional crystallization.[1]
(1R,3S)-(+)-Camphoric acid is a naturally derived and readily available chiral resolving agent. Its rigid bicyclic structure provides a well-defined chiral environment, making it highly effective for the resolution of racemic bases, particularly amines, through the formation of stable, crystalline diastereomeric salts.[2] These application notes provide a comprehensive overview, detailed protocols, and representative data for the use of this compound in chiral resolution.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic base, consisting of a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure acid, such as this compound. This acid-base reaction yields two diastereomeric salts: [(R)-base·this compound] and [(S)-base·this compound]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for their separation.[1]
Data Presentation: Chiral Resolution of Various Amines
The following table summarizes quantitative data from the chiral resolution of several racemic amines using this compound. This data is illustrative, and optimal conditions may vary depending on the specific substrate and experimental setup.
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Isolated Diastereomer | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |
| 1-Phenylethylamine (B125046) | This compound | 1:0.5 | Ethanol | Salt of (R)-amine | 40-50 | >95 (after recrystallization)[3] |
| 2-Amino-1-butanol | This compound | 1:1 | Methanol | Salt of (S)-amine | 35-45 | >90 (after recrystallization) |
| 1-(1-Naphthyl)ethylamine | This compound | 1:1 | Ethanol/Water | Salt of (R)-amine | 30-40 | >98 (after recrystallization) |
| trans-2-Aminocyclohexanol | This compound | 1:1 | Acetone | Salt of (1S,2S)-amine | 45-55 | >97 (after recrystallization) |
Experimental Protocols
The success of a chiral resolution is highly dependent on the careful optimization of experimental parameters, particularly the choice of solvent and crystallization conditions.
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound.
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone) at an elevated temperature to ensure complete dissolution. b. In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common.[3] c. Slowly add the warm solution of this compound to the solution of the racemic amine with continuous stirring.
2. Fractional Crystallization: a. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary. b. For optimal crystal growth, the solution can be left undisturbed for 24-48 hours. c. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.
3. Isolation of the Diastereomeric Salt: a. Collect the crystalline solid by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. The filtrate, enriched in the more soluble diastereomeric salt, can be retained for the isolation of the other enantiomer.
4. Purification of the Diastereomeric Salt (Optional but Recommended): a. To enhance the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent.
5. Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to deprotonate the amine and dissolve the camphoric acid as its salt.[3] c. Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times. d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the resolved enantiomerically enriched amine.
6. Recovery of the Resolving Agent: a. The aqueous layer from the extraction, containing the salt of this compound, can be acidified with a strong acid (e.g., 2M HCl) to precipitate the camphoric acid. b. The precipitated this compound can be collected by filtration, washed with cold water, and dried for reuse.[3]
7. Determination of Enantiomeric Excess (ee): a. The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Detailed Protocol: Resolution of Racemic 1-Phenylethylamine
This protocol provides a specific example for the resolution of racemic 1-phenylethylamine.
Materials:
-
Racemic 1-phenylethylamine
-
This compound
-
Methanol
-
2M Sodium Hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol. In a separate flask, dissolve 16.5 g (1.0 equivalent) of this compound in 100 mL of methanol, warming gently if necessary.
-
Crystallization: Slowly add the warm this compound solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals in a vacuum oven.
-
Liberation of Amine: Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (check with pH paper).
-
Extraction and Purification: Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine all the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of Enantiomer: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.
Visualizations
The following diagrams illustrate the logical workflow of the diastereomeric salt resolution process.
References
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks with (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1] The use of chiral ligands, such as (1R,3S)-(+)-camphoric acid, can introduce chirality into the MOF structure, which is particularly relevant for enantioselective separations and the delivery of chiral drug molecules.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this compound as the primary organic linker with various metal ions, including zinc, cobalt, manganese, and lanthanides.[1] Furthermore, it explores the application of these camphor-based MOFs in drug delivery, with a focus on commonly used model drugs such as ibuprofen (B1674241) and doxorubicin.[1]
Data Presentation: Physicochemical Properties of Camphoric Acid-Based MOFs
The following table summarizes key physicochemical properties of representative MOFs synthesized with this compound and its isomers. This data is essential for evaluating the suitability of these materials for specific applications, such as drug loading and release.
| MOF Designation | Ligand Isomer | Metal Ion | Resulting MOF Formula | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| JUC-112 | D-(+)-camphoric acid derivative | Zinc (Zn) | [Zn₂(CTBA)₂·H₂O]n | - | - | - | - | [3] |
| 1 | D-(+)-camphoric acid | Manganese (Mn) | [Mn₂(D-cam)₂(bimb)₂]n·3.5nH₂O | - | - | - | - | [4] |
| 2 | D-(+)-camphoric acid | Cobalt (Co) | [Co₂(D-cam)₂(bimb)₂]n·3.5nH₂O | - | - | - | - | [4] |
| 3 | D-(+)-camphoric acid | Cadmium (Cd) | [Cd₈(D-cam)₈(bimb)₄]n | - | - | - | - | [4] |
| CPM-25 (1-Ln) | (-)-camphoric acid | Lanthanides (La-Dy) | - | Hexagonal | P6₅ | Not Reported | Not Reported | [1] |
| CPM-29 (2-Ln) | (-)-camphoric acid | Lanthanides (Tb-Lu, Y) | - | Orthorhombic | P2₁2₁2₁ | Not Reported | Not Reported | [1] |
| Zn-MOF | (-)-camphoric acid | Zinc (Zn) | Zn(Λ-Zn(Htea))(d-cam) | - | - | Not Reported | Not Reported | [1] |
| In-MOF | D-(+)-camphoric acid | Indium (In) | InH(D-C₁₀H₁₄O₄)₂ | Tetragonal | P4₃2₁2 | High (specific value not reported) | Not reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are representative experimental protocols for the synthesis of this compound-derived MOFs and a general procedure for drug loading.
Protocol 1: Solvothermal Synthesis of a Zinc-Camphorate MOF
This protocol describes the synthesis of a zinc-based MOF using this compound and triethanolamine.
Materials:
-
Zinc acetate (B1210297) (Zn(CH₃COO)₂)
-
Sodium carbonate (Na₂CO₃)
-
This compound
-
Triethanolamine
-
Deionized water
Equipment:
-
23 mL Teflon-lined autoclave
-
Oven
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In the Teflon liner of a 23 mL autoclave, combine 0.1094 g of Zn(CH₃COO)₂, 0.0583 g of Na₂CO₃, 0.1037 g of this compound, and 1.9582 g of triethanolamine.[1]
-
Stir the mixture for 20 minutes at room temperature.[1]
-
Seal the autoclave and place it in an oven.[1]
-
Heat the autoclave at 140 °C for 5 days.[1]
-
Allow the autoclave to cool slowly to room temperature.[1]
-
Collect the transparent, colorless crystals by filtration.[1]
-
Wash the crystals with the mother liquor and then with ethanol.[1]
-
Dry the product in air.[1]
Protocol 2: Hydrothermal Synthesis of a Cobalt-Camphorate MOF
This protocol outlines the synthesis of a cobalt-based MOF using this compound and a co-ligand.
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound
-
Nitrogen-containing co-ligand (e.g., 4,4'-bipyridine)
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined autoclave
-
Oven
-
Filtration apparatus
Procedure:
-
Dissolve Co(NO₃)₂·6H₂O, this compound, and the co-ligand in a molar ratio of 1:1:1 in a mixture of DMF and water.[1]
-
Transfer the solution to a Teflon-lined autoclave.[1]
-
Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-72 hours.[1]
-
Allow the autoclave to cool to room temperature.[1]
-
Collect the crystalline product by filtration.[1]
-
Wash the product thoroughly with DMF and then with ethanol.[1]
-
Dry the final product in an oven at a moderate temperature (e.g., 80 °C).[1]
Protocol 3: Synthesis of Lanthanide-Camphorate MOFs
This protocol describes a general method for synthesizing lanthanide-based MOFs with this compound.
Materials:
-
Lanthanide nitrate salt (e.g., La(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
This compound
-
Formic acid
-
N,N'-dimethylformamide (DMF)
Equipment:
-
20 mL scintillation vial
-
Oven
-
Filtration apparatus
Procedure:
-
In a 20 mL scintillation vial, dissolve the respective lanthanide nitrate, this compound, and formic acid in a 1:1 molar ratio in DMF.[1]
-
Seal the vial and heat it in an oven at 100 °C for 4-6 hours.[1]
-
Allow the vial to cool to room temperature.[1]
-
Collect the resulting crystals by filtration.[1]
-
Wash the crystals with fresh DMF.[1]
-
Dry the product in air.[1]
Protocol 4: General Drug Loading Procedure
This protocol provides a general method for loading a model drug, such as ibuprofen, into a synthesized camphoric acid-based MOF.
Materials:
-
Activated camphoric acid-derived MOF
-
Ibuprofen
-
Ethanol
Equipment:
-
Centrifuge
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules from the pores. The specific activation temperature and time will depend on the thermal stability of the MOF.[2]
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).[2]
-
Immerse a known amount of the activated MOF in the drug solution.[1]
-
Stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.[1]
-
Separate the drug-loaded MOF from the solution by centrifugation.[1]
-
Wash the drug-loaded MOF with a small amount of fresh ethanol to remove any surface-adsorbed drug.[1]
-
Dry the drug-loaded MOF under vacuum.[1]
Visualizations
Experimental Workflow for MOF Synthesis
The general workflow for the solvothermal or hydrothermal synthesis of camphor-based MOFs is depicted below. This process involves the self-assembly of metal ions and organic linkers under elevated temperature and pressure.
Caption: General workflow for the solvothermal/hydrothermal synthesis of camphor-based MOFs.
Drug Loading Workflow
The following diagram illustrates the typical workflow for loading a drug molecule into the porous structure of a MOF.
Caption: General workflow for loading a drug into a camphoric acid-based MOF.
References
Application Notes and Protocols for Recrystallization of (1R,3S)-(+)-Camphoric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the recrystallization of (1R,3S)-(+)-camphoric acid and its derivatives. Recrystallization is a critical purification technique used to enhance the purity and obtain a specific crystalline form of a compound, which is of utmost importance in drug development and chiral synthesis.
Introduction to Recrystallization of Camphoric Acid Derivatives
This compound is a versatile chiral building block used in the synthesis of pharmaceuticals and chiral auxiliaries. The purification of its derivatives is crucial for ensuring the desired stereochemical outcome and pharmacological activity. Recrystallization is the most common method for the purification of these solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution.
General Principles of Recrystallization
The process of recrystallization generally involves the following steps:
-
Solvent Selection: Identifying a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Dissolving the crude compound in a minimum amount of the hot solvent to create a saturated solution.
-
Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution.
-
Hot Filtration (Optional): If insoluble impurities are present, they are removed by filtering the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly, which leads to the formation of crystals.
-
Isolation of Crystals: Collecting the crystals by filtration, usually under vacuum.
-
Washing: Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Drying the crystals to remove any residual solvent.
Experimental Protocols
Recrystallization of this compound
This protocol describes the purification of this compound from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
-
Oven or desiccator
Procedure:
-
Dissolution: For every 1 gram of crude this compound, add approximately 15-20 mL of deionized water to an Erlenmeyer flask.[1]
-
Heating: Heat the suspension on a hot plate with stirring and bring the mixture to a boil.[1] Continue to add small portions of hot deionized water until all the solid has just dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[1]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[1]
-
Crystallization: To maximize the yield, place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.[1]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Solvent | Water | [1] |
| Solvent Volume | 15-20 mL per gram | [1] |
| Yield | Not specified | |
| Purity | High |
Recrystallization of (1R,3S)-3-Carbamoyl-1,2,2-trimethylcyclopentanecarboxylic Acid
This protocol details the purification of a camphoric acid monoamide derivative.
Materials:
-
Crude (1R,3S)-3-Carbamoyl-1,2,2-trimethylcyclopentanecarboxylic Acid
-
Deionized water
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid residue in hot water.
-
Cooling and Crystallization: Allow the solution to cool to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration and dry to obtain the pure product.
Quantitative Data:
| Parameter | Value |
| Solvent | Water |
| Yield | 80% |
| Melting Point | 174-176 °C |
| Specific Rotation [α]D | +20.51° (c 1, MeOH) |
Recrystallization of a (1R,3S)-Camphoric Acid Diamine Derivative
This protocol is for the purification of a chiral diamine derivative synthesized from (1R,3S)-camphoric acid.
Materials:
-
Crude diamine derivative
-
Ethanol
-
Deionized water
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Add hot water dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Solvent System | Ethanol/Water | |
| Yield | 71% | |
| Melting Point | 65-67 °C |
Application in Chiral Resolution: Diastereomeric Salt Recrystallization
This compound is widely used as a chiral resolving agent for racemic amines. The principle involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
General Protocol for Chiral Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
This compound (1 molar equivalent)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)[2]
-
Standard recrystallization glassware
Procedure:
-
Salt Formation: Dissolve the racemic amine in a minimal amount of a heated solvent.[2] In a separate flask, dissolve one molar equivalent of (+)-camphoric acid in the same solvent with heating.[2] Slowly add the camphoric acid solution to the amine solution with constant stirring.[2]
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected salt from the same or a different suitable solvent system.
-
Liberation of the Enantiomerically Pure Amine: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the camphoric acid and liberate the free amine, which can then be extracted with an organic solvent.
Quantitative Data for Resolution of (±)-Camphoric Acid with (-)-Brucine:
| Parameter | Value | Reference |
| Resolving Agent | (-)-Brucine | [3] |
| Solvent | Methanol | [3] |
| (±)-Camphoric Acid | 10.0 g in 100 mL hot methanol | [3] |
| (-)-Brucine | 19.7 g in 150 mL hot methanol | [3] |
| Washing Solvent | Cold methanol | [3] |
Visualized Workflows
General Recrystallization Workflow
Caption: General workflow for the recrystallization of a solid compound.
Chiral Resolution Workflow via Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution using diastereomeric salt crystallization.
References
Application Notes and Protocols for the Chiral Resolution of Amines Using (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. Consequently, the production of enantiomerically pure compounds is often a regulatory necessity and a key factor in ensuring product safety and efficacy.
One of the most robust and widely employed classical methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the initial enantiomers, possess different physicochemical properties, most notably different solubilities in various solvents. This difference allows for their separation by fractional crystallization.
(1R,3S)-(+)-Camphoric acid, a naturally derived dicarboxylic acid, is a versatile and effective chiral resolving agent, particularly for racemic amines. Its rigid bicyclic structure provides a well-defined chiral environment that can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts, facilitating their separation.
This document provides detailed application notes and protocols for the experimental setup of chiral resolution of racemic amines using this compound as the resolving agent.
Principle of Chiral Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] A racemic mixture of an amine, consisting of (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-amine·(+)-camphoric acid] and [(S)-amine·(+)-camphoric acid].[2]
Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent.[2] Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, enabling its separation by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt by treatment with a base.[2]
Experimental Protocols
The success of a chiral resolution is highly dependent on the specific amine, the choice of solvent, and the crystallization conditions. The following protocols provide a general framework and a specific example for the resolution of a primary amine using this compound.
General Protocol for the Resolution of a Racemic Amine
This protocol outlines the general steps for the chiral resolution of a racemic amine.
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent at an elevated temperature to ensure complete dissolution.[3]
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, warming if necessary.[3] The use of a sub-stoichiometric amount of the resolving agent is common.
-
Slowly add the warm solution of (+)-camphoric acid to the solution of the racemic amine with continuous stirring.[3]
-
Allow the mixture to cool slowly to room temperature to induce crystallization. For further crystallization, the flask can be placed in an ice bath.[4]
2. Isolation of the Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration.[5]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]
-
Dry the crystals under vacuum.[6]
3. Purification of the Diastereomeric Salt (Optional but Recommended):
-
To enhance the diastereomeric and subsequent enantiomeric purity, the isolated salt can be recrystallized.[3]
-
Dissolve the salt in a minimal amount of the hot crystallization solvent and allow it to cool slowly to recrystallize.[3]
-
Isolate the purified crystals by vacuum filtration.[3] The recrystallization process can be repeated until there is no further change in the optical rotation, indicating the resolution is complete.[1]
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).[2]
-
Add a base (e.g., aqueous sodium hydroxide (B78521), potassium carbonate) to the suspension with stirring until the pH is basic. This neutralizes the camphoric acid and liberates the free amine.[2]
-
Extract the liberated amine into the organic solvent.[2]
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2]
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[2]
5. Recovery of the Resolving Agent:
-
The aqueous layer from the extraction, which contains the salt of (+)-camphoric acid, can be acidified with a strong acid (e.g., 2M HCl) to precipitate the (+)-camphoric acid.[3]
-
The recovered resolving agent can be collected by filtration, dried, and potentially reused.
Specific Protocol: Resolution of Racemic 1-Phenylethylamine (B125046)
This protocol provides a specific example of resolving racemic 1-phenylethylamine using (+)-camphoric acid.
1. Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol.[2]
-
In a separate flask, dissolve 16.5 g (1.0 equivalent) of this compound in 100 mL of methanol, warming gently if necessary.[2]
2. Crystallization:
-
Slowly add the warm (+)-camphoric acid solution to the amine solution with constant stirring.[2]
-
Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for crystallization.[2]
3. Isolation:
-
Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]
-
Dry the crystals in a vacuum oven.[2]
4. Liberation of the Amine:
-
Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.[2]
-
Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (check with pH paper).[2]
5. Extraction and Purification:
-
Separate the ether layer.[2]
-
Extract the aqueous layer with two additional 50 mL portions of diethyl ether.[2]
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the resolved product. The enantiomeric excess is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.[4]
Table 1: Hypothetical Data for the Resolution of a Racemic Amine with (+)-Camphoric Acid
| Parameter | Value |
| Racemic Amine | 1-Phenylethylamine |
| Resolving Agent | This compound |
| Crystallization Solvent | Methanol |
| Yield of Diastereomeric Salt | 45% |
| Optical Purity of Resolved Amine | 98% ee |
Table 2: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent | Crystal Formation | Observations |
| Methanol | Yes | Well-defined crystals after 24h |
| Ethanol | Yes | Slower crystallization |
| Acetone | Oil | "Oiling out" occurred |
| Ethyl Acetate | No | Salts remained soluble |
| Toluene | No | Salts remained soluble |
Troubleshooting
Issue 1: No crystals are forming, or an oil is forming ("oiling out"). [5][6]
-
Possible Cause: Inappropriate solvent system, insufficient supersaturation, or high solubility of both diastereomeric salts.
-
Solution: Conduct a systematic solvent screen with a range of solvents of varying polarities.[5][6] Consider using solvent mixtures or adding an "anti-solvent" (a solvent in which the salts are insoluble) to induce precipitation.[5][6] Scratching the inside of the flask with a glass rod or adding seed crystals can also induce nucleation.[6]
Issue 2: The yield of the desired diastereomeric salt is low. [6]
-
Possible Cause: The desired diastereomeric salt has significant solubility in the mother liquor.
-
Solution: Optimize the solvent and temperature to decrease the solubility of the target salt.[6] The use of an anti-solvent can also increase precipitation.[6] The mother liquor containing the unwanted enantiomer can potentially be racemized and recycled.[6]
Issue 3: The diastereomeric excess (d.e.) of the crystallized salt is low. [6]
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solution: A thorough solvent screening is necessary to find a solvent that maximizes the solubility difference between the diastereomers. Recrystallization of the isolated salt is often necessary to improve the diastereomeric excess.
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Principle of diastereomeric salt resolution.
References
Application Notes and Protocols: The Role of (1R,3S)-(+)-Camphoric Acid in Supramolecular Chemistry
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the pivotal role of (1R,3S)-(+)-camphoric acid in the field of supramolecular chemistry. Its rigid, chiral structure and the presence of two carboxylic acid functionalities make it an exceptional building block for the rational design and construction of a diverse array of supramolecular architectures. This document details its application in the formation of hydrogen-bonded adducts with organic amines, the engineering of co-crystals, and the synthesis of metal-organic frameworks (MOFs). Detailed experimental protocols for the synthesis and characterization of these supramolecular systems are provided, along with key quantitative data presented in tabular format and visual representations of experimental workflows.
Physicochemical Properties of this compound
This compound is a naturally derived chiral dicarboxylic acid. Its well-defined stereochemistry and rigid bicyclic structure are instrumental in directing the formation of ordered supramolecular assemblies.
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline powder[1] |
| Melting Point | 183-186 °C |
| Optical Rotation | [α]²⁰/D +46° (c=1 in ethanol) |
| CAS Number | 124-83-4 |
Supramolecular Adducts with Organic Polyamines
This compound readily forms adducts with a variety of organic polyamines through hydrogen bonding interactions. The stoichiometry of the adducts and the resulting supramolecular architecture (chains, sheets, or three-dimensional frameworks) are influenced by the structure and functionality of the amine.[2][3]
The predictable formation of hydrogen bonds between the carboxylic acid groups of camphoric acid and the nitrogen atoms of amines allows for the systematic design of crystalline materials with specific topologies. These structures are of interest in materials science for their potential applications in catalysis, separation, and nonlinear optics.
This protocol describes the synthesis of a one-dimensional chain structure through the co-crystallization of this compound and 4,4'-bipyridyl.[2][3]
Materials:
-
This compound (C₁₀H₁₆O₄)
-
4,4'-Bipyridyl (C₁₀H₈N₂)
-
Methanol (B129727) (CH₃OH)
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in methanol.
-
In a separate container, prepare a solution of 4,4'-bipyridyl in methanol with a stoichiometric amount equivalent to the camphoric acid.
-
-
Co-crystallization:
-
Mix the two methanolic solutions.
-
Allow the mixture to stand at room temperature for slow evaporation.
-
-
Isolation and Characterization:
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
Characterize the adduct using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and infrared (IR) spectroscopy.[4]
-
Figure 1. Experimental workflow for the synthesis of the this compound and 4,4'-bipyridyl adduct.
The interaction of this compound with different amines leads to distinct supramolecular architectures.[2][3]
| Amine Co-former | Stoichiometry (Acid:Amine) | Resulting Supramolecular Structure |
| 4,4'-Bipyridyl | 1:1 | Chains[2][3] |
| 1,2-Bis(4-pyridyl)ethane | 1:1 | Chains[2][3] |
| 1,4-Diazabicyclo[2.2.2]octane | 1:1 (hydrated) | Single Sheets[2][3] |
| Hexamethylenetetramine | 2:1 | Pairwise-interwoven sheets[2][3] |
| Piperazine | 1:1 | 3D Framework[2][3] |
| N,N'-Dimethylpiperazine | 3:1 (hydrated) | 3D Framework[2][3] |
Co-crystals in Pharmaceutical and Materials Science
Co-crystallization of this compound with active pharmaceutical ingredients (APIs) or other organic molecules is a powerful strategy to modify their physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API.
The formation of co-crystals can lead to improved pharmaceutical formulations. The chirality of camphoric acid can also be exploited to achieve chiral resolution of racemic APIs.
This protocol provides a general method for the synthesis of co-crystals using this compound.
Materials:
-
This compound
-
Co-former (e.g., an API)
-
Appropriate solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Solubility Determination: Determine the solubility of both the camphoric acid and the co-former in a selection of solvents to choose a suitable crystallization solvent.
-
Solution Preparation:
-
Dissolve stoichiometric amounts of this compound and the co-former in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool to room temperature slowly.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, allow for slow evaporation of the solvent at room temperature.
-
-
Isolation and Characterization:
-
Collect the co-crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals.
-
Characterize the product using PXRD, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction if suitable crystals are obtained.
-
Figure 2. General workflow for the synthesis of co-crystals using this compound.
Metal-Organic Frameworks (MOFs)
This compound and its derivatives are excellent chiral building blocks for the synthesis of homochiral MOFs. These porous materials have vast potential in enantioselective separation, asymmetric catalysis, and sensing.
The inherent chirality of camphoric acid can be transferred to the resulting MOF, creating a chiral porous environment. This is highly desirable for applications that require differentiation between enantiomers.
This protocol describes a general procedure for the synthesis of a chiral MOF using this compound and a metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)
-
Optional: Co-ligand (e.g., a nitrogen-containing linker like 4,4'-bipyridyl)
Procedure:
-
Reactant Mixture: In a Teflon-lined stainless-steel autoclave, combine this compound, the metal salt, and any co-ligand in the desired stoichiometric ratio.
-
Solvent Addition: Add the solvent or a solvent mixture to the autoclave.
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80-160 °C) for a defined period (usually 24-72 hours).
-
-
Cooling and Isolation:
-
Allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
-
Washing and Activation:
-
Wash the product with the reaction solvent to remove any unreacted starting materials.
-
The MOF may need to be "activated" by solvent exchange and/or heating under vacuum to remove guest molecules from the pores.
-
-
Characterization:
-
Characterize the synthesized MOF using PXRD to confirm phase purity, TGA to assess thermal stability, and gas sorption analysis to determine porosity. Single-crystal X-ray diffraction is used to determine the crystal structure.
-
Figure 3. Workflow for the hydrothermal synthesis of a chiral MOF based on this compound.
While detailed structural data for a MOF with this compound was not found in the initial search, the following table provides an example of the type of data that would be collected for such a material, based on related structures.
| Parameter | Example Value |
| Formula | [M₂(camphorate)₂(ligand)]·(solvent)ₓ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| BET Surface Area | 500-1500 m²/g |
| Pore Volume | 0.3-0.8 cm³/g |
| Thermal Stability | Stable up to 300-400 °C |
Note: The values presented are illustrative and would need to be determined experimentally for a specific MOF.
References
- 1. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. (1R,3S)-Camphoric acid as a building block in supramolecular chemistry: adducts with organic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Diastereomeric Salt Resolution
Welcome to the Technical Support Center for diastereomeric salt resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their resolution experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a powerful technique for separating enantiomers, which are non-superimposable mirror images of each other with identical physical properties in an achiral environment.[1][2] The process involves reacting a racemic mixture (containing equal amounts of two enantiomers) with an enantiomerically pure chiral compound, known as a resolving agent.[1][3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[1][4] This difference in solubility allows for the separation of the two diastereomers through fractional crystallization.[1][4]
Q2: How do I select an appropriate resolving agent?
A2: The choice of a resolving agent is critical for a successful resolution.[5] Key factors to consider include:
-
Chemical Reactivity: The resolving agent must possess a functional group that can efficiently form a salt with the racemic compound.[5]
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the process.[5]
-
Crystallinity of Salts: The resulting diastereomeric salts should be crystalline and stable.[4]
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a common solvent to allow for effective separation.[4]
Q3: Why is solvent selection so important for the resolution process?
A3: The solvent plays a crucial role in diastereomeric salt resolution as it directly influences the solubilities of the two diastereomeric salts.[6] An ideal solvent will maximize the solubility difference between the diastereomeric pair, enabling the selective crystallization of the less soluble salt while the more soluble one remains in the mother liquor.[6] The solvent can also affect the crystal habit, nucleation, and growth kinetics.[5] In some cases, the choice of solvent can even lead to "chirality switching," where the opposite enantiomer's salt becomes the less soluble one.[6]
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt resolution and provides systematic steps to resolve them.
Issue 1: Low Yield of the Desired Diastereomeric Salt
A low yield indicates that a substantial portion of the target diastereomer remains in the mother liquor.[7]
Possible Causes:
-
High Solubility of the Desired Salt: The target salt may still be too soluble in the chosen solvent, even if it is the less soluble of the two diastereomers.[5][7]
-
Premature Isolation: The crystallization process might have been stopped before reaching equilibrium and optimal yield.[5][7]
-
Suboptimal Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be ideal.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Solvent System | Screen a variety of solvents with different polarities to find one that minimizes the solubility of the desired salt.[5][7] Consider using an anti-solvent (a solvent in which the salt is less soluble) to induce further precipitation.[6] |
| 2 | Adjust Crystallization Temperature | Lowering the final crystallization temperature can decrease the solubility of the desired salt and improve the yield.[5][7] |
| 3 | Modify Resolving Agent Stoichiometry | Experiment with different molar ratios of the resolving agent. Using 0.5 equivalents can sometimes be more effective.[7] |
| 4 | Increase Equilibration Time | Allow the crystallization to proceed for a longer period to ensure it has reached completion before filtration.[8] |
| 5 | Recycle the Mother Liquor | The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.[6][7] |
Issue 2: No Crystallization or "Oiling Out"
This occurs when the diastereomeric salt separates from the solution as a liquid (oil) rather than a solid crystalline phase.[7]
Possible Causes:
-
High Supersaturation: The solution is too concentrated, leading to rapid, disordered precipitation.[5]
-
Inappropriate Solvent: The solvent may be too effective at solvating the salt, preventing crystallization.[5]
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[5][8]
-
Temperature: The crystallization temperature may be too high.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reduce Supersaturation | Dilute the solution or slow down the cooling rate.[5][7] If using an anti-solvent, add it more slowly.[7] |
| 2 | Screen Solvents | Test different solvents or solvent mixtures that may favor crystallization over oiling out.[6][7] |
| 3 | Purify Starting Materials | Ensure the racemic mixture and resolving agent are of high purity.[5][8] |
| 4 | Optimize Temperature | Experiment with different crystallization temperatures. A lower temperature may be necessary.[6] |
| 5 | Induce Nucleation | Use seeding with a small crystal of the desired salt or scratch the inside of the flask with a glass rod to create nucleation sites.[7] |
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
This indicates that both diastereomers are co-crystallizing, resulting in an impure product.
Possible Causes:
-
Similar Solubilities: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[6]
-
Rapid Cooling: Fast cooling can lead to the kinetic trapping of the more soluble diastereomer.
-
Formation of a Solid Solution: In some cases, the two diastereomers co-crystallize to form a solid solution, making separation by simple crystallization difficult.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Extensive Solvent Screening | This is the most critical step. The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.[5][7] |
| 2 | Control the Cooling Rate | Employ a slower, more controlled cooling profile to enhance the selectivity of crystallization.[6][8] |
| 3 | Recrystallization | Purify the obtained salt by recrystallizing it one or more times, potentially from a different solvent system.[6] This will improve purity but may reduce the yield.[2] |
| 4 | Adjust Equilibration Time | A longer stirring time at the final crystallization temperature can sometimes improve the diastereomeric excess of the solid phase.[8] |
| 5 | Consider a Different Resolving Agent | If a solid solution is formed, exploring different resolving agents may be necessary.[5] |
Data Presentation: Solvent Screening Effects
The following table provides an illustrative example of how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine with a chiral acid.
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol (B129727) | 65 | 75 |
| Ethanol | 72 | 85 |
| Isopropanol | 80 | 92 |
| Acetone | 55 | 60 |
| Ethyl Acetate | 78 | 95 |
| Acetonitrile | 60 | 70 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific compounds and experimental conditions.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic mixture and various chiral resolving agents in a suitable solvent (e.g., methanol or ethanol) at the same molar concentration.[1]
-
Salt Formation: In separate vials or a multi-well plate, combine the racemic substrate with one equivalent of each resolving agent.[1][8]
-
Solvent Evaporation: Allow the solvent to evaporate to obtain the solid diastereomeric salts.[8]
-
Crystallization Screening: To each vial containing the dried salts, add a different crystallization solvent or solvent mixture.[1]
-
Induce Crystallization: Subject the vials to a controlled temperature profile (e.g., heating for dissolution followed by slow cooling) to induce crystallization.[1][8]
-
Analysis: Isolate any resulting crystals and analyze them for yield and diastereomeric excess using techniques like HPLC or NMR.[7]
Protocol 2: Preparative Scale Resolution
-
Dissolution and Salt Formation: In a suitable reaction vessel, dissolve the racemic mixture (1.0 equivalent) and the selected chiral resolving agent (typically 0.5 to 1.0 equivalent) in the optimal solvent at an elevated temperature to ensure complete dissolution.[1]
-
Controlled Cooling: Cool the solution slowly and at a controlled rate to the desired final crystallization temperature.[8] Maintain agitation to ensure homogeneity.[1][8]
-
Equilibration: Stir the resulting slurry at the final temperature for a sufficient time to allow the system to reach equilibrium.[8]
-
Isolation: Collect the crystals by vacuum filtration.[7]
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove residual mother liquor.[7]
-
Drying: Dry the crystals under vacuum.[7]
-
Analysis: Determine the yield, melting point, and diastereomeric excess of the purified salt.[7]
-
Enantiomer Regeneration: Dissolve the purified diastereomeric salt and adjust the pH to break the salt and liberate the desired pure enantiomer.[1]
Visualizations
Caption: A general workflow for chiral resolution via diastereomeric salt crystallization.
Caption: A logical workflow for troubleshooting low yield in diastereomeric salt resolution.
References
preventing oiling out during crystallization of camphoric acid salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of camphoric acid salts, with a specific focus on preventing "oiling out."
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: An oil is forming instead of crystals ("oiling out") during the crystallization of my camphoric acid salt.
Q: What is "oiling out" and why is it happening?
A: "Oiling out" is the separation of a solute from a solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This phenomenon often occurs when the supersaturation of the solution is too high, the melting point of the solute is lower than the crystallization temperature, or when impurities are present.[3][4] In the context of camphoric acid salts, this can be a significant hurdle, especially during the chiral resolution of racemic compounds.[5][6] The formation of an oil is undesirable as it can entrap impurities and hinder the formation of pure crystals.[7][8]
Q: How can I prevent my camphoric acid salt from oiling out?
A: Preventing oiling out requires careful control over the crystallization conditions. Here are several strategies you can employ:
-
Solvent Selection: The choice of solvent is critical.[5] A systematic solvent screening is the most effective approach to find a solvent or solvent mixture that favors crystallization over oiling out.[3] An ideal solvent will have a moderate solubility for the camphoric acid salt, allowing for controlled crystal growth.[6]
-
Controlled Cooling: A slower cooling rate can prevent the rapid increase in supersaturation that often leads to oiling out.[4][9] Gradual cooling allows the molecules to orient themselves into a crystal lattice rather than aggregating as a liquid.[7]
-
Seeding: Introducing seed crystals to a slightly supersaturated solution can promote controlled crystal growth and prevent the formation of an oil.[1][10] The seed crystals provide a template for the solute molecules to deposit onto.
-
Adjusting Concentration: Oiling out is often a result of the solution being too concentrated.[9] Adding a small amount of additional hot solvent to redissolve the oil and then allowing it to cool slowly can be an effective remedy.[1][4]
-
Using an Anti-Solvent: An anti-solvent is a solvent in which the camphoric acid salt has low solubility.[5] Gradual addition of an anti-solvent to a solution of the salt in a "good" solvent can induce crystallization and prevent oiling out.[6]
Issue 2: No crystals are forming, even after cooling the solution.
Q: I've prepared my camphoric acid salt solution, but no crystals have formed. What should I do?
A: A lack of crystallization can be due to several factors, primarily related to insufficient supersaturation or nucleation. Here are some troubleshooting steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Solvent System: The salt may be too soluble in the chosen solvent. Consider using a different solvent or an anti-solvent to reduce solubility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the crystallization of camphoric acid salts?
A1: The solvent plays a crucial role as it directly influences the solubility of the diastereomeric salts.[5] An ideal solvent will show a significant difference in solubility between the two diastereomeric salts, which is essential for successful chiral resolution.[6] The choice of solvent can also affect the crystal habit and the tendency for oiling out.[3]
Q2: How do I perform a solvent screening experiment for my camphoric acid salt?
A2: A systematic solvent screening is the most effective way to identify an optimal solvent system.[3] This typically involves dissolving the camphoric acid salt in a variety of solvents with different polarities (e.g., alcohols, ketones, esters) at an elevated temperature and then observing the crystallization behavior upon cooling.[5][6] The ideal solvent will yield a good crop of crystals with minimal oiling.
Q3: Can the cooling rate really make a difference in preventing oiling out?
A3: Yes, the cooling rate is a critical parameter.[4] Rapid cooling can cause the solution to become highly supersaturated very quickly, which favors the formation of an oil.[7] A slow, controlled cooling profile allows the system to remain in the metastable zone for a longer period, promoting the growth of crystals from nuclei rather than the formation of a liquid phase.[6]
Q4: What is an "anti-solvent," and how is it used to prevent oiling out?
A4: An anti-solvent is a solvent in which the camphoric acid salt is poorly soluble.[5] It is added gradually to a solution of the salt in a "good" solvent (one in which it is soluble). This process reduces the overall solubility of the salt in the mixed solvent system, thereby inducing crystallization.[6] The slow addition of the anti-solvent helps to control the rate of supersaturation, which can prevent oiling out.
Q5: My seed crystals dissolve when I add them to the solution. What does this mean?
A5: If your seed crystals dissolve, it indicates that your solution is not yet supersaturated. The concentration of the camphoric acid salt is below its solubility limit at that temperature. You will need to increase the supersaturation by either evaporating some of the solvent or by further cooling the solution before adding the seed crystals.[12]
Data Presentation
The following table provides illustrative data from a solvent screening experiment for the crystallization of a hypothetical camphoric acid salt of a racemic amine. This data helps in selecting a suitable solvent to maximize yield and minimize oiling out.
| Solvent System | Temperature (°C) for Dissolution | Observation upon Cooling to Room Temperature | Crystal Yield (%) | Purity (d.e. %) |
| Methanol | 60 | Heavy Oiling | - | - |
| Ethanol | 70 | Oiling, some crystals | 25 | 60 |
| Isopropanol | 80 | Crystalline solid | 75 | 95 |
| Acetone | 55 | Fine powder, rapid precipitation | 85 | 80 |
| Ethyl Acetate | 75 | Large, well-formed crystals | 60 | 98 |
| Toluene | 100 | No crystallization | 0 | - |
| Heptane | - | Insoluble | - | - |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific camphoric acid salt and experimental conditions.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization of a Camphoric Acid Salt
This protocol outlines a systematic approach to identify a suitable solvent for the crystallization of a camphoric acid salt to prevent oiling out.
-
Preparation: Place a small, equal amount (e.g., 50 mg) of the dry camphoric acid salt into several separate small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise while gently warming and agitating, until the solid just dissolves. Record the approximate volume of solvent added and the temperature required for complete dissolution.
-
Cooling: Allow the solutions to cool slowly to room temperature. Observe each tube for the formation of crystals or oil.
-
Cold Crystallization: If no crystals form at room temperature, place the tubes in an ice bath for 15-30 minutes and observe again.
-
Evaluation: Evaluate each solvent based on the quality and quantity of the crystals formed and the absence of oiling. The ideal solvent will provide a good yield of crystalline material with minimal or no oil formation.
Protocol 2: General Procedure for Crystallization of a Camphoric Acid Salt to Prevent Oiling Out
This protocol provides a general method for crystallizing a camphoric acid salt while minimizing the risk of oiling out.
-
Dissolution: In an appropriate-sized flask, dissolve the camphoric acid salt in the minimum amount of the chosen hot solvent (identified from the solvent screen).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Seeding (Recommended): Once the solution is at or slightly below the saturation temperature, add a few seed crystals of the pure camphoric acid salt.
-
Maturation: Allow the solution to stand at room temperature for several hours or overnight to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. govinfo.gov [govinfo.gov]
- 9. Solubility table - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Troubleshooting Poor Enantioselectivity with (1R,3S)-(+)-Camphoric Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing challenges with poor enantioselectivity during chiral resolution experiments using (1R,3S)-(+)-Camphoric acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your separation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using this compound?
Chiral resolution with this compound is based on the formation of diastereomeric salts.[1][2] When the acidic this compound reacts with a racemic base (a 50:50 mixture of R- and S-enantiomers), it forms two different diastereomeric salts: [(R)-base·(+)-acid] and [(S)-base·(+)-acid].[3] Unlike enantiomers, diastereomers have distinct physical properties, most notably different solubilities in a given solvent.[1][2] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[2]
Q2: What is the maximum theoretical yield for a single enantiomer in a classical chiral resolution?
The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.[4] This is because the starting material is composed of equal parts of two enantiomers.
Q3: Can I recover and reuse the this compound after the resolution?
Yes, the resolving agent can be recovered. After liberating the resolved enantiomer (typically a base) by treatment with a base, the this compound will be in the aqueous layer as its salt.[4] To recover it, the aqueous layer should be acidified with a strong acid, which will cause the this compound to precipitate.[4] If it does not precipitate, it can be extracted with an organic solvent.[4]
Q4: Are there derivatives of camphoric acid that can be used for chiral resolution?
Yes, derivatives such as (1S)-(+)-10-camphorsulfonic acid are commonly used. These sulfonic acid derivatives are stronger acids and often form highly crystalline salts, which can be more effective for certain substrates.[4]
Troubleshooting Guide
Issue 1: No crystals form, or the product "oils out".
Q: I've mixed my racemic compound with this compound, but the mixture remains a clear solution or has formed an oily layer. What should I do?
This is a common issue related to solvent choice and supersaturation.[4][5]
Troubleshooting Steps:
-
Verify Salt Formation: First, confirm that a salt has actually formed. You can do this by taking a small sample, removing the solvent, and analyzing it by NMR spectroscopy to observe shifts in the peaks corresponding to the acidic and basic components.[4]
-
Optimize the Solvent System: The choice of solvent is critical.[6] A solvent screening is the most effective way to find a suitable system.[4][6]
-
Solvent Screen: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) on a small scale.[4]
-
Solvent/Anti-Solvent System: If a single solvent is not effective, dissolve the salt in a "good" solvent (one in which it is soluble) and slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid.[4][6]
-
-
Induce Crystallization:
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask below the liquid surface to create nucleation sites.[4]
-
Seeding: If you have a crystal of the desired diastereomeric salt from a previous experiment, add a tiny amount to the supersaturated solution.[4]
-
-
Control Temperature: Slow cooling is crucial. Allowing the solution to cool to room temperature slowly and then stand for 24-48 hours is often more effective than rapid cooling in an ice bath, which can promote oiling out.[4]
Issue 2: Low Enantiomeric Excess (e.e.) of the resolved product.
Q: I have obtained crystals, but the enantiomeric excess (e.e.) is low. How can I improve the enantioselectivity?
Low e.e. indicates that the two diastereomeric salts have not been effectively separated by crystallization.[4]
Troubleshooting Steps:
-
Recrystallization: This is the most direct way to improve enantiomeric purity.[4] Dissolve the diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process enriches the less soluble, desired diastereomer. Multiple recrystallizations may be necessary, and the optical rotation or e.e. should be monitored at each step.[4]
-
Solvent Choice: The solvent significantly impacts the solubility difference between the diastereomeric salts.[6] A different solvent might provide better separation.[4]
-
Cooling Rate: A slower cooling rate can enhance the selectivity of the crystallization process.[7] Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[7]
Issue 3: The yield of the desired enantiomer is low.
Q: I have successfully obtained crystals with high e.e., but the yield is very low. How can I improve it?
Low yield can be due to several factors, including the solubility of the target diastereomeric salt and the stoichiometry of the resolving agent.[4]
Troubleshooting Steps:
-
Optimize Resolving Agent Ratio: While a 1:1 molar ratio of the racemic compound to the resolving agent is a common starting point, this is not always optimal.[4] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the crystallization of a purer diastereomeric salt, though this may require more careful optimization of the crystallization conditions.[2][4]
-
Mother Liquor Analysis: The desired enantiomer's diastereomeric salt may have significant solubility in the mother liquor. Consider recovering the material from the mother liquor. The undesired enantiomer can potentially be racemized and recycled.[7]
-
Anti-Solvent Addition: The use of an anti-solvent can help to reduce the solubility of the desired salt and increase its precipitation and thus the yield.[6]
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Salt Resolution
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 45 | 85 |
| Ethanol | 40 | 92 |
| Isopropanol | 35 | 95 |
| Acetone | 30 | >98 |
| Ethyl Acetate | 25 | >99 |
This table illustrates a general trend. Actual results will vary depending on the specific racemic compound being resolved.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
-
Dissolution and Salt Formation: Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve this compound (0.5-1.0 eq.) in the same solvent, also with heating. Slowly add the camphoric acid solution to the amine solution.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, refer to the troubleshooting guide for inducing crystallization. Let the flask stand undisturbed for 24-48 hours.[4]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) until the pH is basic. This will break the salt and dissolve the camphoric acid into the aqueous layer.[4]
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane) multiple times. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[2][4]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.[4]
Protocol 2: Recrystallization of Diastereomeric Salts
-
Dissolution: Place the diastereomeric salt crystals in a flask and add a minimal amount of a suitable hot solvent until all the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Check the diastereomeric purity. Repeat the recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for poor enantioselectivity.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
Technical Support Center: Optimizing Solvent Systems for Camphoric Acid Resolution
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful chiral resolution of racemic compounds using camphoric acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the diastereomeric salt resolution of camphoric acid?
The solvent is a critical parameter in the successful resolution of enantiomers via diastereomeric salt formation. It directly influences the solubilities of the two diastereomeric salts. An ideal solvent will exhibit a significant difference in solubility between the diastereomeric pair, allowing for the selective crystallization of the less soluble salt while the more soluble salt remains in the mother liquor. The choice of solvent can impact the yield, diastereomeric excess (d.e.), and crystal morphology of the isolated salt.[1]
Q2: How do I select a suitable solvent to begin the optimization process?
A systematic solvent screening is the most effective approach.[1][2] Begin with a range of solvents with varying polarities, including both protic and aprotic options. Common starting points include alcohols (e.g., methanol (B129727), ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers.[1][3] Solvent mixtures can also be utilized to fine-tune solubility and induce crystallization.[1]
Q3: Can the choice of solvent affect which enantiomer crystallizes?
Yes, in some cases, the choice of solvent can lead to a phenomenon known as "chirality switching."[1] This is where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[1] This is dependent on the specific interactions between the salts and the solvent molecules.
Q4: What is an "anti-solvent" and how is it used in this process?
An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is gradually added to a solution of the salts in a "good" solvent to induce precipitation. This technique can be useful for increasing the yield of the less soluble salt.[1][4]
Q5: How can I recover the (-)-camphoric acid resolving agent after the resolution?
After separating the desired enantiomer, the resolving agent can be recovered from the aqueous layer. Acidify the aqueous layer and extract the (-)-camphoric acid with a suitable organic solvent.[2]
Troubleshooting Guides
Issue 1: No Crystals Form, or an Oil Precipitates ("Oiling Out")
Question: After mixing my racemic compound and (-)-camphoric acid, the mixture remains a clear solution or has formed an oily layer. What should I do?
Answer: The failure of crystals to form or the formation of an oil are common challenges, typically related to solvent choice or issues with supersaturation. Here is a systematic approach to troubleshoot this problem:
-
Verify Salt Formation: First, confirm that a salt has indeed formed. This can often be done by analyzing a small sample of the oil or solution by NMR spectroscopy to observe shifts in the peaks corresponding to the acidic and basic components.[2]
-
Optimize the Solvent System:
-
Conduct a Solvent Screen: On a small scale, test a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate).[2]
-
Use a Solvent/Anti-Solvent System: Dissolve the components in a "good" solvent and then slowly add an "anti-solvent" in which the salt is poorly soluble until turbidity persists.[2]
-
-
Induce Crystallization:
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[2]
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution to create nucleation sites.[2]
-
Seeding: If available, add a tiny crystal of the desired diastereomeric salt to the supersaturated solution.[2]
-
-
Control Temperature: A slow, controlled cooling process is often more effective than rapid cooling, which can promote oiling out.[2][4]
Issue 2: Low Yield of the Desired Enantiomer
Question: I have successfully obtained crystals, but the yield is significantly below the theoretical maximum of 50%. How can this be improved?
Answer: A low yield suggests that a considerable amount of the desired diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Anti-Solvent Addition: Utilize an anti-solvent to reduce the solubility of the desired salt and increase its precipitation.[1]
-
Recycle Mother Liquor: The undesired enantiomer remaining in the mother liquor can potentially be racemized and recycled back into the resolution process.[1]
Issue 3: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)
Question: After isolating my product, analysis shows a low diastereomeric or enantiomeric excess. What could be the cause?
Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.
-
Recrystallization: The most direct way to improve purity is through recrystallization. Dissolve the diastereomeric salt crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly.[4]
-
Solvent Choice: The selectivity of the crystallization is highly dependent on the solvent. A different solvent might provide a greater difference in the solubilities of the two diastereomeric salts.[1]
-
Controlled Cooling: Avoid rapid cooling. A slower cooling rate enhances the selectivity of crystallization.[4]
Data Presentation
The following tables are illustrative examples to guide researchers in structuring their data from solvent screening experiments for the resolution of a racemic amine with (-)-camphoric acid.
Table 1: Illustrative Solvent Screening Data for Diastereomeric Salt Crystallization
| Entry | Solvent System | Temperature (°C) | Yield of Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Methanol | 0 | 45 | 85 |
| 2 | Ethanol | 0 | 42 | 90 |
| 3 | Isopropanol | 0 | 35 | 95 |
| 4 | Acetone | 25 | 30 | 70 |
| 5 | Ethyl Acetate | 25 | 25 | 65 |
| 6 | Methanol/Water (9:1) | 0 | 50 | 88 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific racemic compound being resolved.
Table 2: Common Solvents for Diastereomeric Resolution
| Solvent Class | Examples | General Suitability |
| Alcohols | Methanol, Ethanol, Isopropanol | Frequently used, good for dissolving salts, solubility can be adjusted with water. |
| Ketones | Acetone | A common choice, effective solvent for many organic salts. |
| Esters | Ethyl acetate, Isopropyl acetate | Can offer good selectivity. |
| Ethers | Diethyl ether, THF | Can be effective, sometimes used as anti-solvents. |
| Hydrocarbons | Toluene, Heptane | Generally used as anti-solvents. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol outlines the general steps for the chiral resolution of a racemic amine with (-)-camphoric acid. Optimization of the solvent, temperature, and stoichiometry is typically required for each specific amine.[3]
-
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of (-)-camphoric acid in the same solvent, with gentle heating if necessary. Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring.[3]
-
Crystallization: Allow the mixture to cool to room temperature and then let it stand undisturbed for a period (e.g., 24 hours) to allow for crystallization.[3]
-
Isolation of the Diastereomeric Salt: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.[3]
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in water or a biphasic mixture. Add a base (e.g., aqueous sodium hydroxide) until the pH is basic to neutralize the camphoric acid and liberate the free amine. Extract the liberated amine into an organic solvent. Wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3]
-
Determination of Enantiomeric Excess: The enantiomeric excess of the product should be determined by a suitable analytical method, such as chiral HPLC or by measuring its specific rotation.[3]
Protocol 2: Small-Scale Solvent Screening
-
Preparation of Stock Solutions: Prepare a stock solution of the racemic base in a solvent like methanol or ethanol. Prepare a separate stock solution of (-)-camphoric acid at the same molar concentration.[1]
-
Salt Formation: In a series of small vials or a multi-well plate, combine equal molar amounts of the racemic mixture and (-)-camphoric acid stock solutions.
-
Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or in a vacuum centrifuge to leave the solid diastereomeric salt mixture.[1]
-
Addition of Screening Solvents: Add a fixed volume of each solvent to be tested to the individual vials containing the salt mixture.
-
Equilibration and Observation: Agitate the vials and observe for dissolution and subsequent crystallization at different temperatures (e.g., room temperature and 0°C).
-
Analysis: Isolate any crystals formed and analyze for yield and diastereomeric excess.
Visualizations
Caption: A general workflow for the chiral resolution of a racemic compound using (-)-camphoric acid.
Caption: A decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Purification of (1R,3S)-(+)-Camphoric Acid
Welcome to the technical support center for the purification of (1R,3S)-(+)-Camphoric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the oxidation of (+)-camphor, can contain several impurities that may affect its purity and optical rotation. The most common impurities include:
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Unreacted Camphor: Incomplete oxidation can leave residual starting material.[1]
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By-products of Oxidation: Over-oxidation or side reactions can lead to various degradation products.[1]
-
(-)-Camphoric Acid: If the starting (+)-camphor is not enantiomerically pure, the product will contain the (-)-enantiomer.[1]
-
Diastereomers: The synthesis process may yield diastereomers, such as isocamphoric acid.[1]
-
Inorganic Salts: Remnants from reagents and neutralization steps during the synthesis can be present.[1]
Q2: How can I improve the yield of my recrystallization?
A2: A low yield during recrystallization is a common issue, often indicating that a significant amount of your product remains in the mother liquor. To improve the yield:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will increase the solubility of the product at low temperatures, leading to lower recovery.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to form large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.[1]
-
Cooling in an Ice Bath: After the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of the camphoric acid and maximize crystal formation.[1][2]
-
Solvent Selection: Ensure you are using an appropriate solvent. An ideal solvent should dissolve the camphoric acid well at high temperatures but poorly at low temperatures.[1]
Q3: My recrystallized (+)-Camphoric acid has a low melting point and/or incorrect optical rotation. What could be the cause?
A3: A low melting point or incorrect optical rotation typically indicates the presence of impurities. To address this:
-
Perform a second recrystallization: This can often remove remaining impurities.[1]
-
Consider a different solvent system: If the impurities have a similar solubility profile to (+)-Camphoric acid in the current solvent, switching to a different solvent or a two-solvent system may be more effective.[1]
-
Check for Enantiomeric Purity: If you suspect contamination with the (-)-enantiomer, you will need to determine the enantiomeric excess (ee) using an analytical technique like chiral HPLC.[1]
Q4: What is "oiling out" and how can I prevent it during recrystallization?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material. This often happens when the solution is too concentrated or cooled too rapidly.[1] To prevent this:
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Use more solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[1]
-
Slower cooling: Ensure a gradual decrease in temperature to encourage the formation of a crystalline lattice rather than an amorphous oil.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
-
Question: I have dissolved my crude (+)-camphoric acid in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This typically indicates that the solution is not supersaturated. Here are a few steps to induce crystallization:
-
Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the camphoric acid. Then, allow it to cool again.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a pure crystal of (+)-camphoric acid, add a tiny amount to the solution to act as a seed for crystallization.
-
Add an "anti-solvent": If you are using a solvent in which camphoric acid is quite soluble, you can try adding a second solvent (an "anti-solvent") in which it is insoluble, dropwise, until the solution becomes slightly cloudy. Then, gently heat until it is clear again and allow it to cool slowly.
-
Issue 2: Low Purity After Recrystallization
-
Question: I have recrystallized my (+)-camphoric acid, but the melting point is still broad, or the optical rotation is not within the expected range. How can I improve the purity?
-
Answer: Low purity after a single recrystallization can be due to co-crystallization of impurities.
-
Perform a second recrystallization: This is often the simplest solution to improve purity.[1]
-
Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains impurities.[1]
-
Solvent screening: The choice of solvent is critical. You may need to experiment with different solvents to find one that provides a better separation from the specific impurities in your sample.
-
Charcoal treatment: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [3][4] |
| Molar Mass | 200.23 g/mol | [3][4] |
| Melting Point | 186-189 °C | [3] |
| Optical Rotation [α]20/D | +46° to +48° (c=10, in ethanol) | [3][5] |
| Appearance | White crystalline powder | [3][5] |
Table 2: Solubility of Camphoric Acid in Common Solvents
| Solvent | Solubility | Reference |
| Water | 1 g / 125 mL (cold); 1 g / 10 mL (boiling) | [5] |
| Ethanol | 1 g / 1 mL | [5] |
| Diethyl Ether | Soluble | [5] |
| Chloroform | Insoluble | [3] |
| Methanol | Soluble | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol outlines a general procedure for the purification of crude (+)-camphoric acid by recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude (+)-camphoric acid. For every 1 gram of crude acid, add approximately 15-20 mL of deionized water.[1]
-
Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a boil. Continue to add small portions of hot deionized water until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: To maximize the yield, place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.[1]
-
Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline. Specific conditions may need to be optimized for your system.
-
Sample Preparation: Prepare a standard solution of racemic camphoric acid and a solution of your purified (+)-camphoric acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of acidic compounds (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be 90:10 hexane:isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where camphoric acid absorbs (e.g., 210 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject your purified sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
Caption: Workflow for the recrystallization of (+)-Camphoric acid.
Caption: Troubleshooting common recrystallization problems.
References
Technical Support Center: Troubleshooting Incomplete Crystallization in Resolution Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling incomplete crystallization during resolution experiments. The following troubleshooting guides and FAQs address common issues encountered in diastereomeric salt crystallization.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you resolve issues in your experiments.
Issue 1: No crystals are forming, or the product is "oiling out."
Q: I've mixed my racemic compound and resolving agent, but no crystals have formed, or an oily/gummy substance has precipitated. What should I do?
A: The failure of crystals to form or the "oiling out" of a product are common challenges that often point to issues with supersaturation or the solvent system.[1][2] Here are the primary causes and solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving the diastereomeric salts, preventing them from precipitating.[3] Conversely, if the salt's melting point is lower than the crystallization temperature, it may "oil out".[3]
-
Solution: Conduct a systematic solvent screening to identify a solvent that provides a significant difference in solubility between the two diastereomers.[3][4] Experiment with solvent mixtures, including the use of an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[4][5]
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[2][3]
-
High Supersaturation: A solution that is too concentrated can lead to rapid precipitation of an amorphous solid or oil instead of an ordered crystal lattice.[1][5]
-
Inhibition by Impurities: Trace impurities can sometimes hinder nucleation.[3]
-
Solution: Consider an additional purification step for your starting materials (racemic mixture and resolving agent).[1]
-
-
Metastable Zone is Too Wide: The energy barrier for nucleation may be too high, preventing spontaneous crystal formation.[3]
Issue 2: The diastereomeric excess (d.e.) of the crystallized salt is low.
Q: My crystals have formed, but the diastereomeric excess is low, indicating poor separation. How can I improve it?
A: Low diastereomeric excess (d.e.) signifies that both diastereomers are co-precipitating.[3] This can be addressed by optimizing the crystallization conditions:
-
Poor Choice of Resolving Agent: The resolving agent may not be effective at discriminating between the two enantiomers.[1]
-
Solution: Screen a variety of resolving agents to find one that provides better separation.[1]
-
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts in the chosen solvent may be insufficient.[3]
-
Rapid Crystallization: Fast crystallization can trap the undesired diastereomer within the crystal lattice.[1]
-
Incomplete Equilibration: The system may not have reached thermodynamic equilibrium, leading to a less pure product.[1]
-
Solution: Increase the crystallization time to allow the system to equilibrate.[1] Introducing a slurry aging step can also be beneficial.
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the obtained salt, potentially using a different solvent system, to enhance the d.e.[4]
-
Issue 3: The yield of the desired diastereomeric salt is very low.
Q: I have obtained crystals with high diastereomeric excess, but the yield is unacceptably low. What are the possible causes and solutions?
A: Low yield indicates that a significant amount of the desired diastereomer remains in the mother liquor.[5] The following factors may be at play:
-
High Solubility of the Desired Salt: The desired diastereomeric salt may be too soluble in the chosen solvent.[3]
-
Incorrect Stoichiometry: An incorrect molar ratio of the racemic compound to the resolving agent can sometimes inhibit crystallization or reduce yield.[1]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[5]
-
Solution: Allow for a longer crystallization time to ensure the system has reached equilibrium.
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for my diastereomeric salt crystallization?
A1: The ideal solvent should show a significant difference in solubility between the two diastereomeric salts.[4][6] A good starting point is to choose a solvent in which the racemate and the resolving agent have moderate solubility.[4] It is recommended to screen solvents with varying polarities and hydrogen-bonding capabilities.[6]
Q2: Should I use a single solvent or a mixed solvent system?
A2: Both single and mixed solvent systems can be effective.[3] A mixed solvent system, often comprising a "solvent" and an "anti-solvent," offers greater flexibility in fine-tuning the solubility and supersaturation of the diastereomeric salts.[3]
Q3: How does temperature affect the crystallization process?
A3: Temperature significantly impacts the solubility of diastereomeric salts.[3][10] A controlled cooling profile is crucial for achieving good selectivity and yield.[3] Higher temperatures can lead to faster kinetics but may also increase solubility, potentially reducing the yield.[9]
Q4: What is the importance of a ternary phase diagram in diastereomeric salt crystallization?
A4: A ternary phase diagram, which illustrates the phase behavior of the two diastereomeric salts and the solvent, is a powerful tool for understanding and optimizing the resolution process.[3][11] It can help determine the feasibility of separating the desired diastereomer under equilibrium conditions and guide the design of the crystallization process.[3][11]
Data Presentation
Table 1: Illustrative Data from a Solvent Screening Experiment
This table shows example data from a solvent screening for the resolution of a racemic amine with a chiral acid. The goal is to identify a solvent that provides a high yield and high diastereomeric excess (d.e.) of the desired salt.
| Solvent | Yield of Crystals (%) | Diastereomeric Excess (d.e., %) |
| Methanol (B129727) | 35 | 75 |
| Ethanol | 42 | 85 |
| Isopropanol | 48 | 92 |
| Acetone | 25 | 60 |
| Ethyl Acetate | 55 | 95 |
| Toluene | 15 | 40 |
| Acetonitrile | 30 | 70 |
Note: This data is for illustrative purposes only and will vary depending on the specific compounds and conditions.
Table 2: Effect of Crystallization Temperature on Yield and Purity
This table illustrates how the final crystallization temperature can influence the yield and diastereomeric excess.
| Final Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 25 (Room Temp) | 40 | 96 |
| 4 | 65 | 94 |
| -10 | 78 | 90 |
| -20 | 85 | 82 |
Note: This data is for illustrative purposes only. Lowering the temperature generally increases the yield but may decrease the purity if the solubility of the undesired salt also drops significantly.[2]
Experimental Protocols
Protocol 1: General Solvent Screening for Diastereomeric Salt Crystallization
Objective: To identify an optimal solvent system for the selective crystallization of one diastereomer.
Methodology:
-
Salt Formation: In separate vials, dissolve the racemic substrate and one equivalent of a resolving agent in a suitable initial solvent (e.g., methanol or ethanol) to ensure complete dissolution.[12]
-
Solvent Screening: Distribute the initial salt solution into multiple smaller vials. To each vial, add a different crystallization solvent from a range of polarities (e.g., alcohols, ketones, esters, ethers, hydrocarbons).[12]
-
Crystallization Induction:
-
Cooling: Slowly cool the solutions to room temperature, and then to a lower temperature (e.g., 4 °C).[12]
-
Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial.[12]
-
Anti-solvent Addition: If a single solvent is ineffective, use a mixed solvent system by slowly adding an anti-solvent (a solvent in which the salt is less soluble).[12]
-
-
Isolation and Analysis:
Protocol 2: Seeding Technique for Controlled Crystallization
Objective: To induce crystallization and control crystal growth, particularly when spontaneous nucleation is difficult.
Methodology:
-
Prepare Seed Crystals: Obtain or prepare a small quantity of the pure, desired diastereomeric salt.[12]
-
Determine Metastable Zone Width (MSZW): Prepare a saturated solution of the diastereomeric salt mixture at a given temperature. Cool the solution at a controlled rate while monitoring turbidity to determine the temperature at which spontaneous nucleation occurs. The MSZW is the temperature range between saturation and nucleation.[12]
-
Seeding: Prepare a supersaturated solution and cool it to a temperature within the MSZW. Add a small amount (typically 0.1-1% by weight of the final product) of seed crystals.[12]
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate to promote crystal growth on the seeds rather than new nucleation.[12]
-
Isolation and Analysis: Isolate the crystals and analyze for yield and diastereomeric excess.
Visualizations
Caption: Troubleshooting workflow for incomplete crystallization.
Caption: Workflow for experimental solvent screening.
Caption: The logical steps of using seeding to induce crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. benchchem.com [benchchem.com]
- 13. Chiral analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Emulsions in Camphoric Acid Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the workup of reactions involving camphoric acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my camphoric acid reaction workup?
An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution.[1][2] In the context of a camphoric acid workup, it appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[2][3] Emulsions form for several reasons:
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Presence of Surfactant-like Molecules: Byproducts or even the salt of camphoric acid at certain concentrations can act as emulsifying agents, stabilizing the mixture.[3][4]
-
Fine Particulate Matter: Insoluble byproducts or residual catalysts can gather at the interface of the two liquids, preventing them from separating.[2][5]
-
Vigorous Shaking: Excessive agitation of the separatory funnel creates very fine droplets that are slow to coalesce.[2][6]
-
pH of the Aqueous Phase: The pH of the aqueous layer can influence the solubility and surfactant-like properties of components in the mixture.[2][7]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[3] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[3][4]
-
Solvent Evaporation: Before workup, consider evaporating the reaction solvent and then redissolving the residue in the extraction solvent.[5][8]
-
Pre-emptive pH Adjustment: For reactions involving chlorinated solvents and a basic aqueous solution, acidification or neutralization before extraction can sometimes prevent emulsion formation.[5]
Q3: Are there any simple, initial steps I can take to break an emulsion?
Yes, before resorting to more complex methods, try these simple approaches:
-
Patience: Allow the separatory funnel to sit undisturbed for some time (e.g., half an hour) to see if the layers separate on their own.[5][8] Gentle tapping or swirling can sometimes help.[9][10]
-
Gentle Stirring: Gently stir the emulsion layer with a glass rod or spatula.[1]
Q4: When should I consider chemical methods for breaking an emulsion?
If simple physical methods fail, chemical intervention is the next logical step. These methods work by altering the properties of the aqueous or organic phase to destabilize the emulsion.
Q5: What are the most common and effective chemical methods?
The most frequently recommended chemical methods are:
-
"Salting Out" with Brine: Adding a saturated sodium chloride (brine) solution is a highly effective and common technique.[2][4][6][8] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic components in it and helps to break the emulsion.[1][6]
-
pH Adjustment: Carefully adding a dilute acid or base can neutralize emulsifying agents, particularly if they are acidic or basic in nature.[1][2] For camphoric acid extractions, be cautious not to alter the pH to a point where the desired product precipitates.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can change the polarity of the organic phase and disrupt the emulsion.[1][2]
Q6: What physical methods can be used for persistent emulsions?
For particularly stubborn emulsions, the following physical methods can be effective:
-
Filtration: Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove fine particulates that may be stabilizing the emulsion.[4][5][8]
-
Centrifugation: This is a very effective mechanical method for forcing the separation of layers, especially for smaller volumes.[1][6][9][10]
-
Heating or Cooling: Gently heating the mixture can reduce its viscosity and aid in phase separation.[1] Conversely, freezing the aqueous layer and then allowing it to thaw can also break the emulsion.[1]
Troubleshooting Guide
This guide provides a systematic approach to breaking emulsions encountered during the workup of camphoric acid reactions.
Initial Assessment & Simple Steps
-
Identify the Problem: You have a persistent cloudy or milky layer between your organic and aqueous phases in the separatory funnel.
-
Wait and Observe: Let the separatory funnel stand undisturbed for 15-30 minutes.[5][8]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion with a glass rod.[1]
If the emulsion persists, proceed to the appropriate chemical or physical method.
Chemical Intervention Strategies
| Strategy | When to Use | Potential Complications |
| Salting Out (Brine Addition) | Most common first-line chemical approach for general emulsions.[2][4][6][8] | May not be effective for all systems; adds salt to the aqueous layer.[2] |
| pH Adjustment | When the emulsion is suspected to be stabilized by acidic or basic impurities.[2] | Risk of product precipitation or degradation if the pH is changed drastically.[1][3] |
| Addition of a Different Solvent | When other methods fail and you need to alter the properties of the organic phase.[1][2] | Introduces another solvent that will need to be removed later.[2] |
Physical Intervention Strategies
| Strategy | When to Use | Potential Complications |
| Filtration (Celite®/Glass Wool) | If the emulsion is likely caused by fine solid particles.[4][5] | Potential for some product loss on the filter medium.[3] |
| Centrifugation | For very stable and persistent emulsions, particularly on a smaller scale.[1][6][9][10] | Requires a centrifuge; may not be practical for large volumes.[3][6] |
| Heating/Cooling | As a last resort, when other methods are unsuccessful. | Heating can risk thermal degradation of the product.[1] Freezing and thawing can be time-consuming. |
Experimental Protocols
Protocol 1: Salting Out with Brine
-
Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the flask in small portions (e.g., 10-20% of the total volume).[2]
-
Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[2]
-
Allow the mixture to stand and observe for layer separation.
-
Once the layers have separated, carefully transfer the mixture back to the separatory funnel and proceed with the extraction.
Protocol 2: Filtration through Celite®
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used.
-
Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper to form a pad. Gently press the pad down.
-
Pour the entire emulsified mixture through the Celite® pad.[5]
-
Rinse the original container with a small amount of the organic solvent and pass this through the filter as well to ensure complete transfer of the product.
-
The filtrate should be a biphasic mixture without the emulsion. Transfer this to a separatory funnel to separate the layers.
Visual Guides
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Workup [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. azom.com [azom.com]
minimizing racemization during derivatization of (1R,3S)-(+)-Camphoric acid
Welcome to the technical support center for the derivatization of (1R,3S)-(+)-Camphoric Acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help minimize racemization and ensure the stereochemical integrity of your products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when derivatizing this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For this compound, which has two stereogenic centers, maintaining its specific configuration is often crucial for its function in chiral synthesis, as a resolving agent, or as part of a pharmacologically active molecule.[2][3] Racemization during derivatization would negate its chiral purpose, leading to a product with diminished or altered biological or chemical properties.[1]
Q2: What are the primary factors that can induce racemization during the derivatization of camphoric acid?
A2: The primary factors that can compromise the stereochemical integrity of camphoric acid derivatives include harsh reaction conditions.[1] Specifically, elevated temperatures and strongly basic or acidic pH conditions are known to promote racemization.[1] The choice of activating agents and solvents, as well as prolonged reaction times, can also contribute to the loss of enantiomeric purity.[1]
Q3: How can the carboxylic acid groups of camphoric acid be activated for derivatization while minimizing racemization risk?
A3: The most effective and common strategy is to first convert this compound into its corresponding anhydride (B1165640), (1R,3S)-(+)-Camphoric anhydride.[4] This is typically achieved by heating the acid with acetic anhydride or acetyl chloride.[4] The resulting anhydride is significantly more reactive towards nucleophiles like alcohols and amines, allowing the subsequent derivatization to occur under milder conditions, thereby reducing the risk of racemization.[4] In situ anhydride formation is another effective method.[4][5]
Q4: Which analytical techniques are recommended for confirming the enantiomeric purity of my derivatized product?
A4: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating and quantifying enantiomers of camphoric acid derivatives.[3][6] Another common method is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent, such as Mosher's acid or (S)-camphorsulfonyl chloride, to convert the enantiomeric products into diastereomers, which will exhibit distinct signals in the NMR spectrum.[7]
Troubleshooting Guide
Problem: My final product shows significant racemization (low enantiomeric excess or optical rotation). What are the likely causes and solutions?
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | The use of high temperatures or strong acids/bases can facilitate enolization at the α-carbon, leading to racemization.[1] | Operate at the lowest effective temperature. Use milder bases (e.g., DIPEA instead of NaOH) or acid catalysts. Minimize reaction time. |
| Inappropriate Activation Method | Direct coupling of the carboxylic acid using certain reagents under harsh conditions can lead to racemization. | Convert camphoric acid to camphoric anhydride first.[4] The anhydride is more reactive and allows for milder coupling conditions. Alternatively, use coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters. |
| Racemization During Workup | Extracting the product with strong aqueous base (e.g., high concentrations of NaOH) can cause racemization of the final product or any unreacted starting material.[1] | During workup, use a mild base like sodium bicarbonate for washes. When liberating the acid from a salt, perform the acidification slowly at low temperatures (0-5°C).[1] |
Data Presentation: Derivatization Strategies and Racemization Risk
The following table summarizes common derivatization approaches for camphoric acid and provides a qualitative assessment of their associated risk of racemization.
| Derivatization Method | Typical Reagents/Conditions | Racemization Risk | Advantages | Considerations |
| Via Camphoric Anhydride | 1. Acetic Anhydride, Reflux2. Nucleophile (R-OH, R-NH₂), DMAP | Low | High reactivity of anhydride allows for mild coupling conditions.[4] | Requires an additional step to prepare the anhydride.[4] |
| Fischer Esterification | Alcohol (as solvent), Strong Acid Catalyst (H₂SO₄), Reflux | Moderate to High | Simple, uses inexpensive reagents. | Equilibrium-limited reaction requiring excess alcohol and harsh conditions (high temp, strong acid).[4][8] |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, Reflux | Moderate | Acid chloride is highly reactive. | Conditions can be harsh, and reagents are corrosive and moisture-sensitive.[3][4] |
| Peptide Coupling Agents | DCC, EDC with additives like HOBt; HATU | Low to Moderate | High yields, often mild conditions. | Reagents can be expensive. Racemization risk depends heavily on the specific coupling agent and additives used.[9][10] |
Mandatory Visualizations
Logical Flow: Derivatization vs. Racemization
Caption: Logical flow illustrating the desired derivatization pathway versus the undesired racemization pathway.
Troubleshooting Workflow: Diagnosing Racemization
Caption: A troubleshooting workflow to help identify the source of racemization in an experiment.
Detailed Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-(+)-Camphoric Anhydride
This protocol describes the conversion of camphoric acid to its more reactive anhydride, a key step for minimizing racemization in subsequent reactions.[4]
-
Materials:
-
This compound
-
Acetic anhydride (2-3 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Methodology:
-
Place this compound into a round-bottom flask.
-
In a fume hood, add an excess of acetic anhydride (e.g., 2.5 equivalents).
-
Equip the flask with a reflux condenser and a drying tube.
-
Heat the mixture to a gentle reflux (approx. 140°C) and maintain for 2-4 hours.[4] The solid camphoric acid should fully dissolve.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting solid is (1R,3S)-(+)-Camphoric anhydride, which can be purified by recrystallization (e.g., from ethanol) or used directly in the next step without further purification.[4]
-
Protocol 2: Esterification of this compound via the Anhydride
This method utilizes the activated camphoric anhydride to perform esterification under mild conditions, preserving stereochemistry.
-
Materials:
-
(1R,3S)-(+)-Camphoric anhydride (from Protocol 1)
-
Alcohol (1.0 equivalent)
-
4-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 eq.)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Standard glassware for reaction and workup
-
-
Methodology:
-
Dissolve the camphoric anhydride in anhydrous DCM in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alcohol (1.0 eq.) to the solution, followed by the catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude mono-ester of camphoric acid using column chromatography on silica (B1680970) gel.
-
Protocol 3: Amide Formation from this compound
This protocol details the synthesis of an amide derivative, a common transformation in drug development.[11][12]
-
Materials:
-
(1R,3S)-(+)-Camphoric anhydride (from Protocol 1)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Dean-Stark apparatus (for imide formation from diamines) or standard reflux setup
-
Standard glassware for reaction and workup
-
-
Methodology for Amic Acid formation:
-
Dissolve the camphoric anhydride in a suitable anhydrous solvent like toluene or THF.
-
Add the desired amine (1.0 eq.) to the solution at room temperature.
-
Stir for 2-6 hours. The reaction is often rapid.
-
Monitor by TLC for the disappearance of the anhydride.
-
Concentrate the solvent to yield the crude amic acid, which can be purified by recrystallization or chromatography.
-
-
Methodology for Imide formation (with a primary amine): [2]
-
Combine camphoric anhydride (1.0 eq.) and the primary amine (1.0 eq.) in toluene in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the imide forms.
-
Continue refluxing until no more water is collected (typically 4-6 hours).[2]
-
Cool the reaction mixture and perform an appropriate aqueous workup (e.g., washing with 1M HCl and saturated sodium bicarbonate).
-
Dry the organic layer, remove the solvent, and purify the resulting imide by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric - Hindered Polar Carboxylic Acid and Solanesol - a Long - Chain Nonpolar Alcohol. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recovery of (1R,3S)-(+)-Camphoric Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recovery of (1R,3S)-(+)-camphoric acid after its use in chiral resolution.
Troubleshooting Guides
This section addresses specific issues you might encounter during the recovery of (+)-camphoric acid in a question-and-answer format.
Issue 1: Low Recovery Yield of (+)-Camphoric Acid
-
Question: My final yield of recovered (+)-camphoric acid is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low recovery yield is a common issue that can stem from several factors throughout the experimental process.[1] Here are the primary causes and their solutions:
-
Incomplete Decomposition of the Diastereomeric Salt: Ensure the pH of the solution is sufficiently basic (pH > 12) during the decomposition step to fully liberate the camphoric acid as its water-soluble salt.[1]
-
Incomplete Precipitation during Acidification: The pH must be made strongly acidic (pH < 2) to ensure complete precipitation of the camphoric acid.[1] It is advisable to check the pH with a pH meter or pH paper.
-
Product Loss During Transfers and Washing: Exercise care when transferring solutions and solids. When washing the precipitated camphoric acid, use a minimal amount of ice-cold deionized water to avoid dissolving the product.[1][2]
-
Excessive Solvent in Recrystallization: Using too much solvent during the purification step will result in a significant portion of the product remaining in the mother liquor, thus reducing the yield.[2]
-
Issue 2: The Recovered (+)-Camphoric Acid is Oily or Fails to Crystallize
-
Question: Instead of a crystalline solid, I have obtained an oily product after the recovery process. What could be the reason, and how can I induce crystallization?
-
Answer: The formation of an oil instead of crystals, often referred to as "oiling out," is typically due to the presence of impurities or issues with the crystallization conditions.[1][2]
-
Residual Solvent or Impurities: Ensure the product is thoroughly dried under a vacuum to remove any residual organic solvents.[1]
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, an oil may form.[2] Try diluting the solution with a small amount of hot solvent and allowing it to cool slowly.[2]
-
Inducing Crystallization: If an oil persists, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure camphoric acid.[2] Trituration with a non-polar solvent like hexanes can also sometimes help to induce solidification.[1]
-
Issue 3: Low Optical Purity of the Recovered (+)-Camphoric Acid
-
Question: The measured optical rotation of my recovered (+)-camphoric acid is lower than the literature value, indicating low optical purity. What could have gone wrong?
-
Answer: Low optical purity suggests that either the initial resolution was incomplete or racemization occurred during the recovery process.
-
Incomplete Separation of Diastereomers: The diastereomeric salt of the undesired enantiomer might not have been fully removed. It is crucial to ensure the diastereomeric salt is purified by recrystallization before proceeding to the recovery of the camphoric acid.[1]
-
Racemization: Prolonged exposure to harsh conditions, such as high temperatures or extreme pH, can cause racemization of the camphoric acid.[1] It is important to perform the basification and acidification steps without unnecessary delays and to avoid excessive heat.
-
Issue 4: The Recovered (+)-Camphoric Acid is Colored
-
Question: My recovered (+)-camphoric acid has a noticeable color. What is the source of this impurity and how can I remove it?
-
Answer: The presence of color is usually due to contamination from the compound that was resolved or from byproducts of the reaction.[1]
-
Treatment with Activated Carbon: To remove colored impurities, dissolve the crude camphoric acid in a suitable hot solvent and add a small amount of activated carbon.[1] Heat the mixture for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental principle behind the recovery of (+)-camphoric acid after resolution?
-
A1: The recovery process involves breaking the diastereomeric salt formed during resolution. This is typically achieved by treating the salt with a base to liberate the resolved compound (e.g., an amine) and convert the camphoric acid into its water-soluble salt. Subsequent acidification of the aqueous solution regenerates the insoluble (+)-camphoric acid, which can then be isolated.[1][3]
-
-
Q2: What is a typical recovery yield for (+)-camphoric acid?
-
A2: With an optimized protocol, the recovery yield for camphoric acid can be quite high, often in the range of 85-95%.[1] However, the exact yield can vary depending on the specific compound being resolved and the scale of the reaction.
-
-
Q3: Can the recovered (+)-camphoric acid be reused immediately in another resolution?
-
A3: Before reusing the recovered (+)-camphoric acid, it is essential to assess its purity.[1] This includes checking its melting point and optical rotation to ensure that no racemization has occurred and that chemical purity is high.[1] If the purity standards are not met, further purification, such as recrystallization, is necessary.
-
-
Q4: How can I purify the recovered (+)-camphoric acid if it's not pure enough for reuse?
-
A4: Recrystallization is a common and effective method for purifying recovered camphoric acid.[1][2] A suitable solvent should be chosen in which the camphoric acid is highly soluble at high temperatures but poorly soluble at low temperatures.[2] If colored impurities are present, treatment with activated carbon prior to recrystallization is recommended.[1]
-
Quantitative Data
The following table summarizes representative data for the recovery and quality assessment of (+)-camphoric acid. Note that these values are illustrative, and actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Method of Analysis |
| Recovery Yield | 85 - 95% | Gravimetric analysis |
| Melting Point | 186 - 188 °C | Melting point apparatus |
| Optical Rotation [α]D | +46° to +48° (c=2, ethanol) | Polarimetry |
| Purity | >98% | Chiral HPLC or GC |
Experimental Protocols
Protocol 1: Recovery of (+)-Camphoric Acid from Diastereomeric Amine Salts
This protocol outlines the recovery of (+)-camphoric acid after the resolution of a racemic amine.
-
Decomposition of the Diastereomeric Salt: a. Suspend the filtered diastereomeric salt in water. b. With stirring, add a 2M aqueous solution of a strong base (e.g., NaOH or KOH) portion-wise until the pH of the solution is greater than 12.[1] This neutralizes the camphoric acid to its water-soluble salt and liberates the free amine. c. If the free amine is insoluble in water, extract it with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1] Separate the layers and retain the aqueous layer containing the sodium camphorate.
-
Acidification and Isolation of (+)-Camphoric Acid: a. Cool the aqueous layer from the previous step in an ice bath. b. Slowly add a 2M aqueous solution of a strong acid (e.g., HCl) with stirring until the pH of the solution is less than 2.[1] (+)-Camphoric acid will precipitate as a white solid. c. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold deionized water.[1] d. Dry the crude (+)-camphoric acid under a vacuum.
-
Purification by Recrystallization: a. Dissolve the crude (+)-camphoric acid in a minimal amount of a suitable hot solvent (e.g., hot water or ethyl acetate).[1] b. If necessary, add a small amount of activated carbon to the hot solution to remove colored impurities and filter the solution while hot.[1] c. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1] d. Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under a vacuum.[1]
-
Quality Control: a. Calculate the recovery yield. b. Determine the melting point and optical rotation of the purified (+)-camphoric acid to confirm its identity and purity.
Visualizations
Caption: Workflow for the recovery of (+)-camphoric acid.
Caption: Troubleshooting decision tree for camphoric acid recovery.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess for (1R,3S)-(+)-Camphoric Acid
The accurate determination of enantiomeric excess (ee) is critical in the fields of stereoselective synthesis, pharmaceutical development, and quality control, ensuring the purity and efficacy of chiral compounds. (1R,3S)-(+)-Camphoric acid, a derivative of camphor, possesses two chiral centers, making the precise quantification of its enantiomeric composition essential.[1] This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The determination of enantiomeric excess for chiral molecules like camphoric acid can be accomplished through several robust analytical techniques. The choice of method often depends on factors such as the required accuracy, sample matrix, available instrumentation, and whether the method needs to be preparative or solely analytical. The most common methods include chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and classical polarimetry.[2]
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1] | High accuracy and precision; applicable to a wide range of compounds; can be used for preparative separation.[3] | Requires method development to find a suitable CSP and mobile phase; can be costly. |
| Chiral GC | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.[2] | High resolution and sensitivity; requires very small sample sizes.[2] | The analyte must be volatile and thermally stable; derivatization may be necessary.[2] |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinguishable NMR signals.[4][5] | Provides structural information; accurate quantification by integration of signals; relatively fast analysis after sample preparation.[5] | May require derivatization, which can be complex; sensitivity is lower than chromatographic methods.[6] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. The observed rotation is compared to the known specific rotation of the pure enantiomer.[2][7] | Fast and non-destructive. | Less accurate for low ee values; highly sensitive to concentration, solvent, temperature, and impurities; requires a known value for the pure enantiomer.[8] |
Data Presentation
Quantitative data is essential for comparing the efficacy of different analytical methods. The following tables summarize typical experimental parameters and expected results for the determination of camphoric acid's enantiomeric excess.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H).[1] |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[1] |
| Flow Rate | 0.5 - 1.5 mL/min.[1] |
| Detection | UV at 210 nm. |
| Expected Outcome | Baseline separation of the (+) and (-) enantiomers with distinct retention times. The ratio of the peak areas corresponds to the enantiomeric ratio. |
Table 2: Chiral Gas Chromatography (GC) Parameters
| Parameter | Description |
| Column | Fused-silica capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., heptakis(6-O-t-butylsilyl-2,3-di-O-ethyl)-b-cyclodextrin).[9] |
| Carrier Gas | Hydrogen or Helium.[9] |
| Temperature Program | Initial oven temperature at 60°C, ramped to 230°C.[9] |
| Injector/Detector Temp. | 200°C / 220°C (FID).[9] |
| Expected Outcome | Separation of the enantiomers, often after derivatization to methyl esters to increase volatility. The enantiomeric excess is calculated from the integrated peak areas. |
Table 3: NMR Spectroscopy Parameters using a Chiral Derivatizing Agent
| Parameter | Description |
| Chiral Derivatizing Agent | (1S)-(-)-Camphorsulfonyl chloride or Mosher's acid chloride ((R)-MTPA-Cl).[5] |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Benzene-d₆. |
| Spectrometer | ≥400 MHz for better resolution. |
| Expected Outcome | The enantiomers of camphoric acid are converted into diastereomeric esters/amides.[5] Protons near the chiral centers will exhibit different chemical shifts (anisochrony), allowing for quantification by integrating the distinct signals. |
Table 4: Polarimetry Data
| Parameter | Value |
| Analyte | This compound |
| Specific Rotation [α]D | +47.8° (c=2, ethanol) |
| Calculation | ee (%) = ([α]observed / [α]pure) x 100 |
| Note | The accuracy is highly dependent on precise sample concentration and the absence of other optically active impurities.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols provide a framework for each analytical technique.
Method 1: Chiral HPLC
-
Sample Preparation: Dissolve a precisely weighed amount of the camphoric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Install a chiral column (e.g., Chiralpak AD-H).
-
Equilibrate the column with the mobile phase (e.g., Hexane:Isopropanol 90:10 with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Set the UV detector to 210 nm.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Method 2: NMR Spectroscopy with Chiral Derivatizing Agent
-
Derivatization:
-
In a dry NMR tube, dissolve ~5 mg of the camphoric acid sample in 0.5 mL of dry CDCl₃.
-
Add a slight molar excess (1.1 equivalents per carboxylic acid group) of a chiral derivatizing agent, such as (R)-1-(1-Naphthyl)ethylamine, and a coupling reagent like DCC (dicyclohexylcarbodiimide).
-
Allow the reaction to proceed to completion to form diastereomeric amides.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these distinct signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.[4]
-
Method 3: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the camphoric acid sample in a specified solvent (e.g., ethanol) at a known concentration (c, in g/100 mL).
-
Measurement:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Fill a polarimeter cell of a known path length (l, in dm) with the sample solution.
-
Measure the observed optical rotation (αobserved).
-
-
Calculation:
Mandatory Visualization
Diagrams illustrating the experimental and logical workflows can clarify complex processes. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Caption: General workflow for determining the enantiomeric excess of a chiral sample.
Caption: Workflow for ee determination via NMR using a chiral derivatizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. air.unimi.it [air.unimi.it]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Purity Analysis of (1R,3S)-(+)-Camphoric Acid: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (1R,3S)-(+)-Camphoric acid, a critical parameter in pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this analysis, offering robust and reliable separation of stereoisomers. This document details a validated chiral HPLC method alongside potential alternative techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), providing experimental protocols and comparative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantiomeric purity analysis of camphoric acid. The method leverages a chiral stationary phase (CSP) that interacts differently with the (1R,3S)-(+)- and (1S,3R)-(-)-enantiomers, enabling their separation and quantification.
Experimental Protocol: Chiral HPLC-UV
This protocol outlines a typical validated method for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based such as Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
Reagents and Materials:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, analytical grade)
-
This compound reference standard
-
(1S,3R)-(-)-Camphoric acid reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Performance Data (Illustrative)
The following table summarizes typical performance characteristics for a validated chiral HPLC method for camphoric acid analysis. Actual values may vary depending on the specific instrumentation and column used.
| Parameter | This compound | (1S,3R)-(-)-Camphoric Acid |
| Retention Time (tR) | ~ 8.5 min | ~ 10.2 min |
| Resolution (Rs) | > 2.0 | - |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL |
Alternative Analytical Methods
While HPLC is the most common technique, GC and CE present potential alternatives for the purity analysis of camphoric acid.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), can be a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like camphoric acid, derivatization is typically required to increase volatility.
General Experimental Workflow:
A Comparative Guide to Chiral Resolving Agents: (1R,3S)-(+)-Camphoric Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, the resolution of racemic mixtures is a critical step. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of (1R,3S)-(+)-Camphoric acid with other classical resolving agents, supported by experimental data, to aid in the selection of the most suitable agent for the resolution of racemic compounds, particularly amines.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most established method for separating enantiomers is through the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[3][4] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer can be liberated from the purified salt, typically by treatment with a base or acid.[5]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation. The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine (B125046), a common model compound, using this compound and other widely used resolving agents.
Table 1: Comparison of Chiral Resolving Agents for the Resolution of (±)-1-Phenylethylamine
| Chiral Resolving Agent | Racemic Compound | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Reference(s) |
| (-)-Camphoric Acid | (±)-1-Phenylethylamine | Ethanol | 40-50 | >95 (after recrystallization) | [6] |
| (+)-Tartaric Acid | (±)-1-Phenylethylamine | Methanol (B129727) | 80-90 | >85 | [7] |
| (-)-Mandelic Acid | (±)-1-Phenylethylamine | Water | High | High | [8] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 25 | 98 (for (R,R)-enantiomer) | [1][9] |
Note: The data presented is compiled from various sources and direct side-by-side comparative studies under identical conditions are scarce. The efficiency of resolution is highly dependent on the specific substrate, solvent, and crystallization conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing chiral resolution experiments. Below are representative protocols for the resolution of racemic amines using different chiral resolving agents.
Protocol 1: Resolution of (±)-1-Phenylethylamine with (-)-Camphoric Acid
Materials:
-
Racemic 1-phenylethylamine
-
(-)-Camphoric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol. In a separate flask, dissolve 16.5 g (1.0 equivalent) of (-)-camphoric acid in 100 mL of methanol, warming gently if necessary.[3]
-
Crystallization: Slowly add the warm (-)-camphoric acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization.[3]
-
Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol. Dry the crystals in a vacuum oven.[3]
-
Liberation of the Enantiomerically Enriched Amine: Transfer the dried crystals to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 2 M sodium hydroxide solution dropwise with shaking until the aqueous layer is basic (check with pH paper).[3]
-
Extraction and Purification: Separate the ether layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine all the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Isolation of Enantiomer: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.[3]
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.[6]
Protocol 2: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
Materials:
-
Racemic 1-phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% aqueous NaOH solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: Place 100 mL of methanol and 7.6 g of (+)-tartaric acid into a 250-mL Erlenmeyer flask. Ensure the tartaric acid is fully dissolved, warming gently if necessary. Cautiously add 6.1 mL of racemic 1-phenylethylamine to the solution.[4]
-
Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of cold methanol.[10]
-
Liberation of the Enantiomerically Enriched Amine: Partially dissolve the crystalline product in approximately 50 mL of water and add around 4.5 mL of 50% aq. NaOH solution until the solution is basic.[10]
-
Extraction: Transfer the aqueous solution to a separatory funnel, add 30 mL of diethyl ether, and perform an extraction. Repeat the extraction with a second 30 mL portion of ether.[10]
-
Isolation of Enantiomer: Combine the ether extracts and dry over anhydrous Na2SO4. Decant the dried solution and remove the solvent using a rotary evaporator to obtain the resolved amine.[10]
-
Analysis: Determine the enantiomeric excess using an appropriate analytical method.
Visualizing the Workflow
The process of chiral resolution by diastereomeric salt formation can be visualized as a logical workflow.
The logical steps involved in this process are further detailed in the following diagram.
Conclusion
This compound is a highly effective and versatile chiral resolving agent, particularly for racemic amines. Its rigid bicyclic structure often leads to the formation of well-defined crystalline diastereomeric salts, facilitating efficient separation. While tartaric acid and mandelic acid are also widely used and can provide excellent results, the choice of the optimal resolving agent is often empirical and depends on the specific substrate. A systematic screening of resolving agents and solvent systems is the most effective strategy for developing a robust and efficient chiral resolution process. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. EP0149885A2 - Method of resolving a racemic mixture - Google Patents [patents.google.com]
A Comparative Guide to Diastereomeric Salt Purity Validation: NMR Spectroscopy vs. Alternative Methods
In the landscape of pharmaceutical development and chiral chemistry, the accurate determination of diastereomeric purity is a critical step in ensuring the efficacy and safety of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and direct method for this purpose. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the validation of diastereomeric salt purity, supported by experimental data and detailed protocols.
Introduction to Diastereomeric Resolution and Purity
Diastereomeric salt formation is a classical and widely used technique for the resolution of enantiomers. This process involves reacting a racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by methods such as crystallization or chromatography. Following separation, it is essential to accurately determine the purity of the isolated diastereomer.
NMR Spectroscopy for Diastereomeric Purity Analysis
Quantitative NMR (qNMR) spectroscopy offers a direct and robust method for determining the diastereomeric ratio (d.r.) and diastereomeric excess (d.e.) of a sample.[1][2] The principle lies in the fact that diastereomers are distinct chemical entities with different NMR spectra. By integrating the signals corresponding to each diastereomer, their relative concentrations can be accurately determined.[3]
Key Advantages of NMR Spectroscopy:
-
Inherent Quantitation: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for straightforward quantification without the need for calibration curves.[2]
-
Structural Information: NMR provides detailed structural information, confirming the identity of the diastereomers being analyzed.
-
Non-destructive: The technique is non-destructive, allowing for recovery of the sample after analysis.
Challenges in NMR Analysis:
A primary challenge in the NMR analysis of diastereomeric mixtures is the potential for signal overlap, where resonances from different diastereomers are not fully resolved, complicating accurate integration.[1][4]
Advanced NMR Techniques for Enhanced Resolution
To overcome the challenge of signal overlap, several advanced NMR techniques can be employed:
-
2D Exchange Spectroscopy (EXSY): This technique is particularly useful for characterizing equilibrating rotamers of diastereomers, which can complicate 1D spectra.[1]
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to resolve overlapping signals or coalesce broad peaks, simplifying the spectrum for quantification.[5]
-
Band-Selective Pure Shift NMR: This method collapses complex multiplets into singlets, significantly improving spectral resolution and allowing for accurate integration even in crowded spectral regions.[4][6]
Comparison of Analytical Methods for Diastereomeric Purity
The following table summarizes the performance of NMR spectroscopy in comparison to other common analytical techniques for determining diastereomeric purity.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Direct measurement of the ratio of distinct signals from each diastereomer. | Separation of diastereomers based on differential partitioning between a stationary and mobile phase. | Separation of charged diastereomers based on their differential mobility in an electric field. |
| Quantitative Accuracy | High, directly proportional to the number of nuclei. | High, requires calibration with standards. | High, requires calibration with standards. |
| Sample Throughput | Moderate to High. | High. | High. |
| Sample Requirement | Typically mg scale. | Typically µg to mg scale. | Typically ng to µg scale. |
| Method Development | Can be straightforward, but may require optimization of solvent and temperature. | Can be time-consuming, requiring screening of columns and mobile phases. | Can be complex, requiring optimization of buffer, voltage, and capillary coating. |
| Structural Information | Yes, provides detailed structural confirmation. | No, retention time is the primary identifier. | No, migration time is the primary identifier. |
| Example Data (d.e. %) | 94% (qNMR)[1] | 94% (Chiral HPLC)[1] | - |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for Diastereomeric Ratio Determination
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7][9]
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation between pulses.
-
Set the spectral width to encompass all relevant signals.
-
-
Data Processing and Analysis:
-
Apply an exponential line broadening function (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[7]
-
Carefully phase the spectrum and perform a baseline correction.
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer.
-
Integrate the selected signals for each diastereomer (Integral_A and Integral_B).
-
Calculate the diastereomeric ratio (d.r.) and diastereomeric excess (d.e.) using the following formulas:
-
d.r. = Integral_A / Integral_B
-
d.e. (%) = [(Integral_A - Integral_B) / (Integral_A + Integral_B)] * 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of diastereomeric salt purity using NMR spectroscopy.
Caption: Workflow for diastereomeric salt purity validation by NMR.
Logical Relationship of Purity Determination
The following diagram illustrates the logical relationship between the experimental steps and the final determination of diastereomeric purity.
Caption: Logical flow from experiment to purity validation.
Conclusion
NMR spectroscopy, particularly qNMR, stands out as a highly reliable and informative method for the validation of diastereomeric salt purity. Its inherent quantitative nature and the ability to provide structural confirmation offer significant advantages over other techniques. While signal overlap can present a challenge, advanced NMR methods provide effective solutions for achieving accurate and precise purity determinations. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is crucial for ensuring the quality and stereochemical integrity of chiral compounds.
References
- 1. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. asdlib.org [asdlib.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to (+)- vs. (-)-Camphoric Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the field of stereochemistry, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a pivotal step in the synthesis of enantiomerically pure compounds. The distinct pharmacological profiles of enantiomers make their separation essential for drug safety and efficacy. Camphoric acid, a naturally derived dicarboxylic acid available as both (+)-(1R,3S) and (-)-(1S,3R) enantiomers, stands out as a classic and effective resolving agent, particularly for racemic amines.[1]
This guide provides an objective comparison of (+)- and (-)-camphoric acid as chiral resolving agents. The comparison is centered around the resolution of the model compound (±)-1-phenylethylamine, supported by established experimental protocols and representative data.
Principle of Chiral Resolution
The resolution process hinges on the reaction of a racemic base, such as (R/S)-amine, with an enantiomerically pure chiral acid like (+)-camphoric acid. This acid-base reaction yields a pair of diastereomeric salts: [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid]. Unlike enantiomers, diastereomers exhibit different physical properties, most notably solubility in a given solvent.[2] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomer crystallizes from the solution, while the more soluble one remains in the filtrate.[1] After separation, the pure enantiomer of the amine is liberated from the salt by treatment with a base.
The choice between (+)- and (-)-camphoric acid determines which enantiomer of the racemic mixture will preferentially crystallize. If (+)-camphoric acid yields the crystalline salt of the (R)-amine, then (-)-camphoric acid will typically yield the crystalline salt of the (S)-amine under similar conditions.[1]
Figure 1. Principle of chiral resolution via diastereomeric salt formation.
Comparative Performance Data
The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the isolated amine. The choice of the camphoric acid enantiomer is critical as it dictates which amine enantiomer is obtained from the crystalline fraction. The following table presents representative data for the resolution of (±)-1-phenylethylamine. The data for (-)-camphoric acid is based on established protocols, while the data for (+)-camphoric acid is illustrative, representing the expected outcome where the opposite enantiomer is resolved.[3][4]
| Resolving Agent | Racemic Amine | Solvent | Molar Ratio (Amine:Acid) | Isolated Amine Enantiomer (from crystals) | Yield of Diastereomeric Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (e.e.) (%)* |
| (-)-Camphoric Acid | (±)-1-Phenylethylamine | 95% Ethanol (B145695) | 1:1 | (R)-(+)-1-Phenylethylamine | ~45% | ~38% | >90% |
| (+)-Camphoric Acid | (±)-1-Phenylethylamine | 95% Ethanol | 1:1 | (S)-(-)-1-Phenylethylamine | Illustrative | Illustrative | Illustrative |
*Note: Performance is highly dependent on experimental conditions such as cooling rate, crystallization time, and solvent purity. The theoretical maximum yield for the resolution of a racemate is 50% for a single enantiomer.
Experimental Protocols
The following are detailed methodologies for the chiral resolution of (±)-1-phenylethylamine. The protocol using (-)-camphoric acid is a well-documented procedure.[3] The protocol for (+)-camphoric acid is analogous, with the expectation that the (S)-enantiomer of the amine will be isolated from the crystalline salt.[1]
Figure 2. General experimental workflow for chiral resolution.
Protocol 1: Resolution using (-)-Camphoric Acid to obtain (R)-1-Phenylethylamine [3]
-
Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 20.0 g (0.10 mol) of (-)-camphoric acid in 250 mL of hot 95% ethanol.
-
To this hot solution, carefully add 12.1 g (0.10 mol) of racemic (±)-1-phenylethylamine.
-
Heat the resulting mixture to boiling to ensure complete dissolution of all solids.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (R)-1-phenylethylamine-(-)-camphorate, will begin to crystallize.
-
To maximize precipitation, further cool the flask in an ice bath for at least 2 hours.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold 95% ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
-
-
Liberation of the (R)-Enantiomer:
-
Suspend the dried crystals in 100 mL of water.
-
Add a 2 M solution of sodium hydroxide (B78521) (NaOH) dropwise with stirring until the pH of the solution is approximately 11-12.
-
Extract the liberated (R)-1-phenylethylamine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield optically enriched (R)-1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation with a polarimeter and comparing it to the literature value.
-
Protocol 2: Resolution using (+)-Camphoric Acid to obtain (S)-1-Phenylethylamine (Projected)
This protocol is analogous to the one above, with the substitution of (+)-camphoric acid for (-)-camphoric acid. It is expected that the (S)-1-phenylethylamine-(+)-camphorate salt will be the less soluble diastereomer and will crystallize preferentially.[1]
-
Salt Formation: Follow the procedure in Protocol 1, but use 20.0 g (0.10 mol) of (+)-camphoric acid .
-
Fractional Crystallization: The procedure is identical. The crystals formed will be the (S)-1-phenylethylamine-(+)-camphorate salt.
-
Isolation of Diastereomeric Salt: The procedure is identical.
-
Liberation of the (S)-Enantiomer: The procedure is identical and will yield optically enriched (S)-1-phenylethylamine .
-
Analysis: The procedure is identical.
Conclusion
Both (+)- and (-)-camphoric acid are effective resolving agents for racemic amines like 1-phenylethylamine. The primary distinguishing factor is their stereochemistry, which dictates which enantiomer of the amine is isolated from the initial crystallization. The use of (-)-camphoric acid typically leads to the isolation of the (R)-amine, while (+)-camphoric acid leads to the (S)-amine. The success and efficiency of the resolution are highly dependent on the careful control of experimental conditions, particularly the choice of solvent and the crystallization process. While this guide provides a foundational protocol, optimization is often necessary for specific substrates to achieve high yield and enantiomeric purity.
References
The Strategic Selection of (1R,3S)-(+)-Camphoric Acid in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the economic and scientific viability of a synthetic route is paramount. For researchers, scientists, and drug development professionals, the choice of chiral building blocks and resolving agents can significantly impact the efficiency, cost, and overall success of bringing a molecule from the lab to market. This guide provides a comprehensive cost-benefit analysis of utilizing (1R,3S)-(+)-Camphoric acid, a naturally derived chiral dicarboxylic acid, in chemical synthesis. Its performance is objectively compared with common alternatives, supported by experimental data and detailed protocols.
This compound as a Chiral Resolving Agent
One of the most established applications of this compound is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[1][2][3] The rigid bicyclic structure of camphoric acid provides a well-defined chiral environment that can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts, facilitating their separation by fractional crystallization.[2]
Performance Comparison with Alternative Resolving Agents
The selection of a chiral resolving agent is often empirical, and its success is measured by the yield and enantiomeric excess (ee) of the desired enantiomer. Here, we compare the efficacy of this compound (and its enantiomer or derivatives) with two widely used alternatives, L-Tartaric acid and (S)-Mandelic acid, for the resolution of the model racemic amine, 1-phenylethylamine (B125046).
| Chiral Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane | 25% | 98% (for (R,R)-enantiomer)[1] |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol (B129727) | 80-90% | >85%[1] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol (B145695)/Water | High | >95% (in a single crystallization)[1] |
| Note: The data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved. |
Cost Analysis of Chiral Resolving Agents
The cost of the resolving agent is a critical factor in the overall economic feasibility of a resolution process, especially at an industrial scale. The following table provides an approximate cost comparison of this compound and its common alternatives. Prices are subject to variation based on supplier, purity, and quantity.
| Chiral Resolving Agent | Purity | Price (USD/100g) |
| This compound | 98+% | ~$38-55 |
| L-(+)-Tartaric acid | 99.7-100.5% | ~$20-30 |
| (S)-(+)-Mandelic acid | >99% | ~$60-80 |
Cost-Benefit Considerations:
-
L-Tartaric acid stands out as the most cost-effective option and can provide good yields and enantiomeric excess, making it a common first choice for industrial applications.[1][4]
-
(S)-Mandelic acid , while more expensive, often provides excellent enantiomeric excess in a single crystallization, potentially reducing the need for multiple, time-consuming and solvent-intensive recrystallization steps.[1]
-
This compound and its derivatives, like camphorsulfonic acid, fall in a moderate price range. Their rigid structure can be particularly advantageous for resolving amines that are difficult to separate with more flexible resolving agents, often leading to very high enantiomeric purities.[1][5] The choice to use camphoric acid may be justified when higher purity is required and can be achieved in fewer steps, saving on solvent and processing costs.
Enzymatic Resolution: A Modern Alternative
Enzymatic kinetic resolution presents a powerful alternative to classical diastereomeric salt formation. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
| Resolution Method | Racemic Substrate | Biocatalyst/Reagent | Yield | Enantiomeric Excess (ee) | Unit Price of Product |
| Enzymatic (Transamination) | (S)-α-methylbenzylamine | Transaminase | 90% | 99% | $0.51/g[6] |
| Enzymatic (Kinetic Resolution) | (±)-1-phenylethylamine | Candida antarctica lipase (B570770) B (CALB) | Good | ≥95%[7] | Not specified |
Cost-Benefit Considerations for Enzymatic Resolution:
-
High Selectivity: Enzymes often exhibit exceptional enantioselectivity, leading to very high ee values.[7]
-
Mild Conditions: Enzymatic reactions typically run under mild pH and temperature conditions, which can prevent degradation of sensitive molecules.
-
Cost: While the initial cost of the enzyme can be high, immobilization and recycling of the biocatalyst can significantly reduce the overall process cost, making it competitive with or even superior to classical resolution, especially at a large scale.[6] The cost of the enzyme is the most significant contributor to the overall cost of the bioprocess.[6]
This compound as a Chiral Pool Starting Material
Beyond its role in resolution, this compound can serve as a chiral pool starting material, providing a rigid, stereochemically defined scaffold for the synthesis of complex molecules. A notable area of application is in the synthesis of antiviral agents.[8]
Comparison with Other Chiral Pool Precursors for Antiviral Synthesis
The commercial synthesis of the anti-influenza drug oseltamivir (B103847) (Tamiflu®) famously starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9][10] This highlights the "chiral pool" strategy, where a readily available, enantiomerically pure natural product is used as a starting point.
While a direct, industrially applied synthesis of a major antiviral drug from camphoric acid is not as prominent as the shikimic acid route for oseltamivir, its potential lies in the synthesis of novel antiviral candidates. For instance, heterocyclic compounds derived from (+)-camphoric acid have shown inhibitory activity against influenza viruses.[8]
Alternative Chiral Pool Starting Materials for Antiviral Synthesis:
-
(-)-Shikimic Acid: The cornerstone of oseltamivir synthesis, though its availability can be a limiting factor.[9][10] The overall yield of oseltamivir from shikimic acid is in the range of 17-22%.[9]
-
Carbohydrates: Sugars like D-glucose and D-xylose offer a rich source of stereocenters and are used in the synthesis of various antiviral nucleoside analogues.
-
Amino Acids: Readily available in enantiomerically pure forms, they are common starting materials for a wide range of pharmaceuticals.
The choice of a chiral pool starting material depends on the target molecule's structure and the synthetic accessibility from the precursor. While camphoric acid offers a unique rigid bicyclic core, its application in this area is less established than that of shikimic acid or carbohydrates for major antiviral drugs.
Experimental Protocols
Chiral Resolution of Racemic 1-Phenylethylamine via Diastereomeric Salt Formation
1. Using this compound (Illustrative Protocol):
-
Salt Formation: Dissolve one molar equivalent of (±)-1-phenylethylamine in a minimal amount of a heated solvent (e.g., methanol or ethanol). In a separate flask, dissolve one molar equivalent of this compound in the same solvent, also with heating.
-
Crystallization: Slowly add the warm camphoric acid solution to the amine solution with constant stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Liberation of the Chiral Amine: Suspend the diastereomerically pure salt in water. Add a stoichiometric amount of a base (e.g., 10% NaOH solution) to neutralize the camphoric acid and liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or by measuring its specific rotation.
2. Using L-(+)-Tartaric Acid:
-
Salt Formation: Weigh 6.25g (41.6mmol) of (R,R)–tartaric acid into a 250mL Erlenmeyer flask, add 100mL of methanol, and heat gently. To the warm solution, slowly add 5g (41.2mmol) of (R,S)–1–phenylethylamine.[4]
-
Crystallization: Boil the solution gently for at least 15 minutes. Allow the solution to cool to room temperature and then let it stand to crystallize.[4]
-
Isolation and Liberation: Follow the same procedure as described for camphoric acid to isolate the salt and liberate the amine.[4]
3. Using (S)-(+)-Mandelic Acid:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]
-
Crystallization, Isolation, and Liberation: Follow the general procedure outlined for camphoric acid.
Synthesis of Heterocyclic Compounds from (+)-Camphoric Acid
-
Reaction: Reflux a mixture of (+)-camphoric acid with an aliphatic or aromatic diamine. No catalyst is required. If the amine has a low boiling point (<200 °C), phenol (B47542) can be used as a solvent to achieve good yields.[8]
-
Work-up: The specific work-up procedure will depend on the product's properties but typically involves cooling the reaction mixture, followed by filtration or extraction to isolate the product.
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision matrix for selecting a chiral resolution agent.
Conclusion
This compound is a valuable and versatile tool in the synthetic chemist's arsenal. While it may not always be the most inexpensive option for chiral resolution compared to workhorses like tartaric acid, its rigid structure can provide superior selectivity and higher enantiomeric purity for challenging separations, potentially offsetting the initial cost through simplified purification processes. In the realm of chiral pool synthesis, while not as ubiquitously employed as sugars or shikimic acid for major drug syntheses, it offers a unique and rigid chiral scaffold for the development of novel bioactive molecules. The decision to use this compound should be based on a careful evaluation of the specific synthetic challenge, considering factors such as the required purity of the final product, the difficulty of the separation, and the overall process economics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Pressure: A Comparative Guide to (1R,3S)-(+)-Camphoric Acid in Reaction Conditions
For researchers, scientists, and drug development professionals, the selection of a chiral resolving agent or starting material that maintains its integrity under diverse reaction conditions is paramount. This guide provides a comprehensive assessment of the stability of (1R,3S)-(+)-camphoric acid, a widely used chiral building block, and compares its performance with two common alternatives: (+)-tartaric acid and (R)-mandelic acid. This analysis is supported by available experimental data and detailed protocols for further stability evaluation.
Executive Summary
This compound exhibits notable stability, a feature attributed to its rigid bicyclic structure, which makes it resistant to racemization.[1] It is generally stable under oxidative conditions, as evidenced by its synthesis through the oxidation of camphor (B46023) with nitric acid.[2][3] However, quantitative data on its thermal and pH-dependent degradation is not extensively available in the public domain. This guide compiles the existing information and presents standardized protocols for a comprehensive stability assessment.
Comparison of Physicochemical Properties and Stability
The stability of a chiral compound is a critical factor in its application, influencing yield, purity, and the overall success of a chemical transformation. The following table summarizes the available data for this compound and its alternatives.
| Property | This compound | (+)-Tartaric Acid | (R)-Mandelic Acid |
| Melting Point (°C) | 181 - 189[4] | 171 - 174 | 132 - 135 |
| Thermal Stability | Melts without decomposition under normal heating.[4] High thermal stability is inferred from its use in high-temperature coordination polymer synthesis.[5] No quantitative TGA/DSC decomposition data is readily available. | Diamide derivatives show high thermal stability, with decomposition temperatures around 279°C.[6] | No specific thermal decomposition data readily available. |
| pH Stability | Generally stable. Polyesters derived from camphoric acid show susceptibility to hydrolysis.[7] pKa1: 4.57, pKa2: 5.10.[8] | Functions effectively in a pH range of 3.5-4.5 in cosmetic formulations.[9] Utilized for pH adjustment in pharmaceutical formulations.[9] | Known to be less irritating than other alpha-hydroxy acids, suggesting good stability under typical skin pH conditions.[10] |
| Oxidative Stability | Stable to nitric acid oxidation during its synthesis from camphor.[2] | Generally stable, but can be oxidized under strong conditions. | Can be oxidized at the benzylic hydroxyl group. |
| Reductive Stability | The carboxylic acid groups can be reduced by strong reducing agents like LiAlH4. | The carboxylic acid groups can be reduced by strong reducing agents. | The carboxylic acid group can be reduced. |
| Racemization Resistance | High resistance to racemization due to its rigid bicyclic structure.[1] | Generally stable to racemization under normal conditions. | Can be susceptible to racemization, especially under basic conditions or elevated temperatures. |
Experimental Protocols for Stability Assessment
To enable a direct and quantitative comparison of the stability of this compound and its alternatives, the following experimental protocols, based on established guidelines for forced degradation studies, are provided.[11][12][13]
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the onset of thermal decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (alumina or platinum).
-
Place the crucible in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins.
pH Stability Assessment (Hydrolytic Degradation)
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40 °C and 60 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by neutralization).
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Photostability Assessment
Objective: To assess the stability of the compound when exposed to light.
Methodology:
-
Expose the solid compound and a solution of the compound to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and decision-making process, the following diagrams are provided.
Conclusion
This compound is a robust and reliable chiral building block, particularly valued for its resistance to racemization. While it demonstrates good stability under many common synthetic conditions, a comprehensive quantitative understanding of its degradation profile across a wide range of pH and temperatures is an area requiring further investigation. The provided experimental protocols offer a standardized framework for researchers to generate this critical data, enabling a more informed selection of chiral resolving agents and the optimization of reaction conditions for the synthesis of enantiomerically pure compounds. Direct, head-to-head comparative studies under a variety of reaction conditions are encouraged to definitively establish the relative stability of camphoric acid and its alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Camphor - Wikipedia [en.wikipedia.org]
- 3. Camphoric acid - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and water-degradation of biorenewable polyesters derived from natural camphoric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. D-(+)-Camphoric acid | 124-83-4 [chemicalbook.com]
- 9. Tartaric Acid vs Glycolic Acid: Cosmetic Formulations [eureka.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Versatility of (1R,3S)-(+)-Camphoric Acid: A Comparative Guide to its Applications
(1R,3S)-(+)-Camphoric acid , a chiral dicarboxylic acid derived from the naturally abundant (+)-camphor, has emerged as a valuable and versatile building block in modern chemistry. Its rigid bicyclic structure and stereochemically defined carboxylic acid groups make it a powerful tool in a range of applications, from the separation of enantiomers to the construction of advanced materials and the development of novel therapeutic agents. This guide provides a comprehensive literature review of the key applications of this compound, offering a comparative analysis of its performance against other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Chiral Resolution of Racemic Mixtures
One of the most established applications of this compound is as a chiral resolving agent. The fundamental principle lies in the formation of diastereomeric salts with a racemic mixture of a base, typically an amine. These diastereomers, possessing different physicochemical properties like solubility, can then be separated by fractional crystallization.
Comparison with Alternative Resolving Agents
This compound is often compared to other common chiral resolving agents such as tartaric acid and mandelic acid. The choice of resolving agent is often substrate-dependent and empirical.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |
| 1-Phenylethylamine | This compound | Ethanol | - | >95 | Illustrative |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | Good | >90 | Illustrative |
| 1-Phenylethylamine | (-)-Mandelic Acid | - | Moderate | High | Illustrative |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocol: Chiral Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
This compound (0.5-1.0 equivalent)
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Apparatus for heating, crystallization, and vacuum filtration
Procedure:
-
Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable hot solvent. In a separate flask, dissolve this compound in the same solvent, also with heating.
-
Crystallization: Slowly add the hot solution of the resolving agent to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline diastereomeric salt by vacuum filtration, washing with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated salt in water and add a base (e.g., NaOH solution) to liberate the free amine. Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis: A Precursor to Chiral Auxiliaries
This compound serves as a versatile starting material for the synthesis of various chiral auxiliaries. These auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, and are subsequently removed.
Application in Asymmetric Michael Addition
A key application involves the conversion of (+)-camphoric acid into a chiral 1,3-diamine, which can be further functionalized to create a bifunctional thiourea (B124793) organocatalyst. This catalyst has proven effective in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, affording products with high enantioselectivity.[1]
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Nitrostyrene | Acetylacetone | 10 | Toluene | 95 | 99:1 | 98 | [1] |
| β-Nitrostyrene | Dibenzoylmethane | 10 | Toluene | 98 | >99:1 | 99 | [1] |
Experimental Protocol: Synthesis of a Chiral Diamine Auxiliary and its use in Michael Addition
Part A: Synthesis of the Chiral 1,3-Diamine from (+)-Camphoric Acid [1]
-
Anhydride (B1165640) Formation: (+)-Camphoric acid is converted to (+)-camphoric anhydride by heating with a dehydrating agent (e.g., acetic anhydride).
-
Imide Formation: The resulting anhydride is treated with an aqueous solution of ammonia (B1221849) and heated to form (+)-camphorimide.[1]
-
Reduction: The (+)-camphorimide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield the chiral 1,3-diamine.[1]
Part B: Asymmetric Michael Addition [1]
-
Catalyst Formation (in situ): The synthesized chiral diamine is reacted with a thiourea precursor to form the bifunctional organocatalyst.
-
Reaction: To a solution of the Michael acceptor (e.g., nitrostyrene) and the catalyst in a suitable solvent (e.g., toluene), the Michael donor (e.g., acetylacetone) is added.
-
Work-up and Analysis: The reaction is stirred at the appropriate temperature until completion. The product is then purified by chromatography, and the diastereomeric ratio and enantiomeric excess are determined by HPLC analysis.[1]
Caption: Synthesis of a chiral auxiliary from (+)-camphoric acid and its application.
Metal-Organic Frameworks (MOFs)
This compound, also known as D-(+)-camphoric acid, is utilized as a chiral organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The chirality of the linker can induce a chiral environment within the pores of the MOF, making them suitable for enantioselective applications.
Comparison of Camphorate MOFs with Other MOFs
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Application Highlight | Reference |
| [Zn₂(D-cam)₂(bipy)]·3DMF | D-(+)-Camphoric acid, 4,4'-bipyridine | Zn²⁺ | ~500 | Potential for enantioselective separation | [2] |
| MOF-5 | Terephthalic acid | Zn²⁺ | ~2900 | High gas storage capacity | Generic |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | Cu²⁺ | ~1800 | Gas separation and catalysis | Generic |
Note: The data presented is for comparative purposes. The properties of MOFs are highly dependent on the synthesis conditions.
Experimental Protocol: Synthesis of a Camphorate MOF
Materials:
-
This compound
-
A metal salt (e.g., Zinc Nitrate)
-
A co-linker (optional, e.g., a bipyridine derivative)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Solubilization: Dissolve the metal salt and this compound (and co-linker, if used) in the solvent in a reaction vessel.
-
Solvothermal Synthesis: Seal the vessel and heat it in an oven at a specific temperature for a defined period (e.g., 85-120 °C for 24-48 hours).
-
Isolation and Activation: After cooling, the crystalline MOF product is isolated by filtration, washed with fresh solvent, and then activated by heating under vacuum to remove solvent molecules from the pores.
Caption: Logical relationship in the synthesis of a chiral MOF.
Therapeutic Applications
Recent studies have explored the therapeutic potential of derivatives of this compound, particularly in the areas of antiviral and antimicrobial activity.
Antiviral and Antimicrobial Activity
Researchers have synthesized a series of N-heterocyclic amides and imides based on (+)-camphoric acid and evaluated their biological activities.
-
Antiviral Activity: Certain synthesized derivatives have shown inhibitory activity against SARS-CoV-2 and H1N1 influenza viruses.[1][3] For instance, a quinazoline-like derivative of (+)-camphoric acid demonstrated inhibitory activity against various strains of the influenza virus.[4]
-
Antimicrobial Activity: Novel quaternary ammonium (B1175870) bromides derived from this compound have been synthesized and tested as antimicrobial and antifungal agents. Their minimal inhibitory concentration (MIC) was evaluated against bacteria such as Escherichia coli and Staphylococcus aureus, and the fungus Candida albicans.[5]
The development of these derivatives showcases the potential of the camphoric acid scaffold in medicinal chemistry for the generation of new therapeutic leads. Further research is needed to establish structure-activity relationships and to optimize the efficacy and safety of these compounds.
References
- 1. Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Metal-Organic Frameworks as Functional, Porous Materials - University of Notre Dame - Figshare [curate.nd.edu]
- 3. Single-stage synthesis of heterocyclic alkaloid-like compounds from (+)-camphoric acid and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Navigating Diastereomeric Crystallization: A Guide to Thermodynamic vs. Kinetic Control
For researchers, scientists, and drug development professionals, the separation of enantiomers via diastereomeric crystallization is a critical yet often challenging step. The success of this technique hinges on a profound understanding of the underlying principles of thermodynamic and kinetic control. This guide provides an objective comparison of these two control regimes, supported by experimental data, to empower you in optimizing your chiral resolution processes.
The formation of diastereomers from a racemic mixture with a chiral resolving agent allows for the separation of enantiomers based on their different physicochemical properties. The subsequent crystallization of these diastereomers can be steered towards either a thermodynamically or kinetically controlled outcome, each yielding distinct results in terms of crystal purity, yield, and morphology.
At a Glance: Thermodynamic vs. Kinetic Control
Fundamentally, the distinction lies in the conditions of the crystallization process. Thermodynamic control is achieved under conditions of equilibrium, typically involving slower crystallization rates at higher temperatures with longer reaction times. This allows the system to reach its most stable state, resulting in the crystallization of the least soluble, most stable diastereomer.
In contrast, kinetic control is favored under non-equilibrium conditions, such as rapid cooling, fast solvent evaporation, or the use of specific additives that accelerate nucleation.[1][2] Under these circumstances, the product that forms the fastest will predominate, which may not necessarily be the most stable one.
Quantitative Comparison: A Case Study
To illustrate the practical implications of thermodynamic versus kinetic control, let's examine the diastereomeric resolution of (±)-1-methyl-2-phenylethylamine with (-)-tartaric acid. The following table summarizes the experimental outcomes under different conditions, clearly demonstrating the trade-offs between purity and yield.
| Control Type | Crystallization Time | Temperature | Diastereomeric Excess (de) of Crystals | Yield (%) | Reference |
| Kinetic | ~15 minutes | Cooled to -7°C | 83.5 - 89.1% | 87.5% | [3] |
| Thermodynamic | Overnight ( >12 hours) | 5°C | 44.0% | 97.0% | [3] |
This data clearly shows that rapid crystallization under kinetic control leads to a significantly higher diastereomeric excess (purity) of the desired product, albeit with a slightly lower yield. Conversely, allowing the system to equilibrate overnight under thermodynamic control results in a higher yield but at the cost of a substantial decrease in purity.[3]
Conceptual Framework: The Path to Crystallization
The choice between thermodynamic and kinetic control dictates the final composition of the crystalline product. This decision-making process can be visualized as a branching path, influenced by various experimental parameters.
Figure 1. Logical relationship between experimental conditions and crystallization outcome.
Experimental Protocols
The successful implementation of either thermodynamic or kinetic control relies on meticulous execution of the experimental procedure. Below are detailed methodologies for achieving each type of control in a diastereomeric crystallization.
Protocol for Thermodynamic Control
This protocol aims to achieve a state of equilibrium to favor the crystallization of the most stable diastereomer.
Figure 2. Experimental workflow for diastereomeric crystallization under thermodynamic control.
Detailed Steps:
-
Dissolution: Dissolve the racemic mixture and a stoichiometric amount (or a slight excess) of the chiral resolving agent in a suitable solvent by heating until a clear solution is obtained. The choice of solvent is critical and should be one in which the diastereomeric salts have different solubilities.
-
Slow Cooling and Equilibration: Allow the solution to cool slowly to a specific temperature. To ensure thermodynamic equilibrium, it is often beneficial to hold the solution at a constant temperature for a prolonged period (e.g., 12-24 hours) with gentle stirring. This allows for the less stable diastereomer to redissolve and the more stable one to crystallize.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield and the diastereomeric excess of the crystals using appropriate analytical techniques such as chiral HPLC, NMR spectroscopy, or polarimetry.
Protocol for Kinetic Control
This protocol is designed to favor the formation of the diastereomer that crystallizes most rapidly.
Figure 3. Experimental workflow for diastereomeric crystallization under kinetic control.
Detailed Steps:
-
Dissolution: Dissolve the racemic mixture and the resolving agent in a minimum amount of a hot solvent to create a supersaturated solution upon cooling.
-
Rapid Cooling: Quickly cool the solution in an ice bath or freezer to induce rapid nucleation and crystal growth. The crystallization time is significantly shorter compared to thermodynamic control, often on the order of minutes to a few hours.[3]
-
(Optional) Anti-Solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the diastereomeric salts are poorly soluble) can be used to promote rapid precipitation.
-
Prompt Isolation: It is crucial to filter the crystals promptly once a sufficient amount has formed to prevent the system from moving towards thermodynamic equilibrium, which could lead to a decrease in purity.[3]
-
Washing and Drying: Follow the same washing and drying procedures as for thermodynamic control.
-
Analysis: Analyze the crystals for yield and diastereomeric excess.
Conclusion: Making an Informed Choice
The selection between thermodynamic and kinetic control in diastereomeric crystallization is not a one-size-fits-all decision. It requires a careful consideration of the specific goals of the separation. If the primary objective is to obtain the highest possible purity of one diastereomer, and a lower yield is acceptable, kinetic control is often the preferred route. Conversely, if maximizing the yield is the main driver, and subsequent purification steps can be employed to improve purity, then thermodynamic control may be the more suitable approach.
By understanding the principles outlined in this guide and by systematically exploring the experimental parameters, researchers can effectively navigate the complexities of diastereomeric crystallization to achieve their desired separation outcomes. The provided protocols and conceptual diagrams serve as a starting point for developing robust and efficient chiral resolution strategies in drug development and chemical research.
References
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of (1R,3S)-(+)-Camphoric Acid
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (1R,3S)-(+)-Camphoric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (Nitrile rubber with a minimum thickness of 0.11 mm is a suitable option), safety goggles or a face shield, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or aerosols.[1] In the event of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2][3]
Quantitative Data Summary for Disposal Considerations
Safety Data Sheets (SDS) provide crucial hazard information essential for classifying waste for disposal. The following table summarizes key data for this compound.
| Parameter | Value/Information | Source |
| GHS Classification | Acute toxicity, oral (Category 4) | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Primary Disposal Recommendation | Dispose of contents/container in accordance with local, regional, and national regulations. | [2][3] |
| Recommended Waste Treatment | Contact a licensed professional waste disposal service.[2][4] | |
| Alternative Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][4] | |
| Transport Information | Not regulated as a dangerous good for transport (DOT, IMDG, IATA). | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated procedure, not an experimental one. The methodologies to follow are those prescribed by regulatory bodies and executed by professional waste management services.[2]
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS from your specific supplier will contain a "Disposal Considerations" section (Section 13) with explicit instructions.[2]
-
Waste Classification: Based on the SDS and local regulations, classify the this compound waste. Given its classification as harmful if swallowed, it will likely be considered hazardous waste.[2]
-
Waste Segregation and Collection:
-
Collect the waste in a designated, compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) is a suitable material.[5]
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]
-
Do not mix this waste with other chemical streams unless compatibility has been verified. Specifically, avoid mixing with bases, oxidizers, or reactive metals.[5]
-
-
Engage a Licensed Waste Disposal Service: Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1][4]
-
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
Regarding Drain Disposal: It is generally not recommended to dispose of this compound down the drain.[2] While some institutional guidelines may permit drain disposal of small quantities of certain carboxylic acids after neutralization, the "harmful if swallowed" classification of camphoric acid makes this an unsafe practice.[2] Always consult your institution's specific policies and the SDS before considering this option.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling (1R,3S)-(+)-Camphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of (1R,3S)-(+)-Camphoric acid (CAS No: 124-83-4). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] The following personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specifications | Recommendations & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[2][3] | Always wear eye protection when handling the solid or its solutions. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile rubber with a minimum thickness of 0.11 mm is a suitable option.[4][5] | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[4] |
| Skin and Body Protection | A laboratory coat or other impervious clothing to prevent skin exposure.[2][5] | Keep lab coats fully buttoned. Remove any contaminated clothing promptly and wash before reuse. |
| Respiratory Protection | A dust mask (e.g., N95) should be used if dust is generated.[6] Under normal conditions with adequate ventilation, respiratory protection is not typically required.[5] | All handling of the solid powder should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[5] |
Operational Plan: Handling Procedures
This section provides a step-by-step guide for the safe handling of this compound during a typical laboratory workflow.
2.1 Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
2.2 General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to minimize dust inhalation.[2][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2][5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[4][5]
2.3 Accidental Exposure and Spill Management
Immediate response is crucial in the event of accidental exposure or a spill.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5] |
| Ingestion | If swallowed, rinse your mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention if you feel unwell.[4][5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, call a physician.[5] |
Spill Management:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Based on the Safety Data Sheet (SDS) and local regulations, this compound waste is likely to be classified as hazardous waste due to its potential harm if swallowed.
-
Containerization: Collect waste in a designated, compatible, and sealable container. Ensure the container is in good condition and properly labeled as hazardous waste.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Drain Disposal: Do not dispose of this compound down the drain. While some carboxylic acids can be neutralized and drain-disposed in very small quantities, this is not recommended for this compound due to its hazard classification.[8]
Experimental Workflow Example: Chiral Resolution of a Racemic Amine
The following workflow illustrates the safe handling of this compound in a common laboratory application.
Caption: A logical workflow for the safe handling of this compound during a chiral resolution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of α-amino acids based on chiral tricycloiminolactone derived from natural (+)-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to apply 3Rs in preclinical testing - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
